molecular formula C6H15ClN2 B172388 N,N,3-trimethylazetidin-3-amine hydrochloride CAS No. 132771-10-9

N,N,3-trimethylazetidin-3-amine hydrochloride

Cat. No.: B172388
CAS No.: 132771-10-9
M. Wt: 150.65 g/mol
InChI Key: MKRHDBKTGMBWHU-UHFFFAOYSA-N
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Description

N,N,3-trimethylazetidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2 and its molecular weight is 150.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N,3-trimethylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-6(8(2)3)4-7-5-6;/h7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRHDBKTGMBWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N,3-trimethylazetidin-3-amine hydrochloride (CAS No. 132771-10-9). As specific experimental data for this compound is limited in published literature, this document synthesizes information from analogous structures and established principles of azetidine chemistry to present a scientifically grounded resource for researchers. The guide covers the compound's structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic signatures (NMR, IR, MS). Furthermore, it discusses the potential reactivity, prospective applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical space occupied by substituted azetidines.

Introduction and Molecular Overview

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. Azetidines are valuable scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1] The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it more stable and easier to handle than aziridines, yet reactive enough to participate in specific ring-opening reactions, offering a gateway to diverse molecular architectures.[1]

The structure of N,N,3-trimethylazetidin-3-amine features a quaternary carbon at the 3-position of the azetidine ring, substituted with both a methyl group and a dimethylamino group. The hydrochloride salt form enhances its stability and water solubility, making it more amenable to handling and formulation in research settings. This unique substitution pattern, combining a strained ring system with two basic nitrogen centers, suggests potential applications as a chemical building block, a ligand for catalysis, or a core motif in the design of novel bioactive molecules.

Chemical Structure

The chemical structure consists of a central azetidine ring with a nitrogen atom at position 1. The carbon at position 3 is substituted with a methyl group and a dimethylamino group. The hydrochloride salt is formed with the more basic dimethylamino group.

Caption: Structure of this compound.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of the compound.

PropertyValueSource
CAS Number 132771-10-9[][3]
Molecular Formula C₆H₁₅ClN₂[][3]
Molecular Weight 150.65 g/mol [3]
Appearance Predicted: White to off-white solidInferred
Purity ≥95-97% (as commercially available)[4][5]
Solubility Predicted: Soluble in water, methanol. Sparingly soluble in polar aprotic solvents.Inferred from hydrochloride salt structure
Melting Point Not reported. Estimated to be >150 °C (decomposition likely)Inferred
Boiling Point Not applicable (salt)Inferred
pKa Estimated: ~8-9 for azetidine N-H, ~9-10 for dimethylammonium N-HInferred from analogous structures
InChI Key ZUGCXQDQYRDQTR-UHFFFAOYSA-N[]
SMILES CC1(CNC1)N(C)C.Cl[]

Proposed Synthesis and Reaction Mechanisms

The proposed workflow begins with the protection of the azetidine nitrogen, followed by the introduction of the dimethylamino group at the 3-position.

synthesis_workflow start 1-Boc-3-methylazetidin-3-amine step1 Reductive Amination (Formaldehyde, NaBH(OAc)₃) start->step1 intermediate 1-Boc-N,N,3-trimethylazetidin-3-amine step1->intermediate step2 Boc Deprotection (HCl in Dioxane) intermediate->step2 product N,N,3-trimethylazetidin-3-amine hydrochloride step2->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Causality and Experimental Choices:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group for the azetidine nitrogen because it is stable under the basic and reductive conditions of the subsequent step and can be cleanly removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.

  • Reductive Amination: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for exhaustive methylation of primary amines. However, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent with formaldehyde is a milder, more controlled alternative that avoids the high temperatures and strong acidity of the Eschweiler-Clarke conditions, thus preserving the strained azetidine ring.[6]

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination, as they are inert and effectively solubilize the reactants.

  • Deprotection and Salt Formation: A solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal for cleaving the Boc group. This method prevents the introduction of water, facilitating the precipitation and isolation of the final product as a clean hydrochloride salt.

Step-by-Step Methodology:

Step 1: Synthesis of 1-Boc-N,N,3-trimethylazetidin-3-amine

  • To a stirred solution of 1-Boc-3-methylazetidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise over 15 minutes, controlling any initial exotherm with an ice bath.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% triethylamine) to afford pure 1-Boc-N,N,3-trimethylazetidin-3-amine.

Step 2: Synthesis of this compound

  • Dissolve the purified product from Step 1 (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-dioxane (3.0-4.0 eq) dropwise at 0 °C.

  • Stir the resulting mixture at room temperature for 2-4 hours. A precipitate should form during this time.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the solvent under reduced pressure. If a solid has not precipitated, triturate the resulting oil with anhydrous diethyl ether to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.

Spectroscopic and Analytical Characterization (Predicted)

No specific spectra for this compound are publicly available. The following data are predicted based on its structure and known values for similar compounds. These predictions are crucial for researchers to validate the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H NMR ~1.5 - 1.7s3H-C(CH₃)Singlet due to quaternary carbon attachment.
~2.8 - 3.0s6H-N(CH₃)₂Singlet for two magnetically equivalent methyl groups.
~3.8 - 4.2m4H-CH₂-N-CH₂-Complex multiplet for the two azetidine methylene groups, likely appearing as two distinct signals due to different magnetic environments.
~9.5 - 11.0br s2H-N⁺H- and -NH-Broad singlets for the two exchangeable protons of the ammonium and azetidinium groups.
¹³C NMR ~20 - 25q--C(CH₃)Aliphatic methyl carbon.
~40 - 45q--N(CH₃)₂Dimethylamino carbons.
~55 - 60t--CH₂-N-CH₂-Azetidine methylene carbons.
~65 - 70s--C(CH₃)(N(CH₃)₂)Quaternary carbon of the azetidine ring.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amine salt and the aliphatic C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3050Medium-StrongC-H stretching (aliphatic methyl and methylene groups)
2400 - 2700Broad, StrongN-H stretching (from R₃N⁺-H hydrochloride salt)
1450 - 1480MediumC-H bending (asymmetric)
1370 - 1390MediumC-H bending (symmetric)
1020 - 1220MediumC-N stretching
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be the ideal technique.

m/z ValueIonComments
115.1281[M+H]⁺Calculated exact mass for the free base C₆H₁₅N₂⁺. This would be the parent ion.
58.0651[C₃H₈N]⁺A likely major fragment from the loss of the azetidine ring, corresponding to the dimethylaminomethylidene iminium ion [CH₂=N(CH₃)₂]⁺.

Reactivity and Potential Applications

Chemical Reactivity
  • Nucleophilicity: The compound possesses two nitrogen atoms. The exocyclic dimethylamino group is a tertiary amine, while the endocyclic nitrogen is a secondary amine. Both can act as nucleophiles or bases, though the azetidine nitrogen's reactivity may be tempered by steric hindrance from the adjacent quaternary center.

  • Ring Strain and Opening: Like other azetidines, the four-membered ring is susceptible to nucleophilic ring-opening reactions, particularly under activation with Lewis acids or during reactions that form a more strained azetidinium species. This property can be exploited for the synthesis of more complex acyclic diamine derivatives.

  • N-Functionalization: The secondary amine of the azetidine ring is a prime site for further functionalization via reactions such as acylation, alkylation, sulfonylation, or arylation, allowing for the diversification of the core scaffold.[8][9]

Potential Applications in Research and Development

The unique topology of this compound makes it an attractive building block for several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: Azetidine rings are considered "bioisosteres" of more common rings like piperidine or pyrrolidine. Their incorporation can improve metabolic stability, aqueous solubility, and cell permeability while providing novel vectors for exploring chemical space.[10] This compound could serve as a key intermediate for synthesizing novel therapeutics, particularly in areas where constrained diamine structures are beneficial.

  • Ligand Synthesis: The diamine nature of the molecule suggests its potential use as a bidentate ligand in coordination chemistry and transition-metal catalysis.

  • Fragment-Based Drug Discovery (FBDD): As a small, rigid, and functionalized molecule, it is an excellent candidate for FBDD screening libraries to identify novel binding motifs for biological targets.

Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Class: While specific toxicity data is unavailable, it should be treated as a potentially harmful substance if swallowed or inhaled, and as a skin and eye irritant, consistent with other amine hydrochloride salts.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust. Take precautionary measures against static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.

Conclusion

This compound is a structurally unique chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and handling based on well-established principles of azetidine chemistry. The proposed synthetic route is logical and employs common laboratory reagents, while the predicted spectroscopic data offer a reliable reference for structural verification. The insights into its reactivity and potential applications aim to stimulate further research and unlock the full potential of this intriguing molecule.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Retrieved from [Link]

  • (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355–49387. [Link]

  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine hydrochloride. Retrieved from [Link]

  • (2002). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Organic Chemistry, 67(23), 8218–8227. [Link]

  • Capot Chemical. (n.d.). 132771-10-9 | this compound. Retrieved from [Link]

  • (n.d.). Synthesis of azetidine derivatives. Google Patents.
  • (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(15), 4586. [Link]

  • (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(4), 1758–1765. [Link]

  • Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.132771-10-9. Retrieved from [Link]

  • (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. Google Patents.
  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5884–5887. [Link]

  • (n.d.). Production process of trimethylamine hydrochloride. Google Patents.
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  • Accela ChemBio Inc. (n.d.). 93183-15-4,N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'. Retrieved from [Link]

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Sources

An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Motif - A Rising Star in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can confer improved pharmacological properties upon drug candidates. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a particularly valuable motif. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes in the optimization of lead compounds. This guide focuses on a specific, yet underexplored, member of this class: N,N,3-trimethylazetidin-3-amine hydrochloride (CAS 132771-10-9), a promising building block for the synthesis of novel therapeutics. Due to the limited publicly available data on this specific compound, this guide will leverage established principles of azetidine chemistry and analogous structures to provide a comprehensive technical overview for researchers in the field.

Part 1: Physicochemical and Structural Characteristics

This compound is a salt, which typically enhances the stability and solubility of the parent amine. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132771-10-9[]
Molecular Formula C₆H₁₅ClN₂[]
Molecular Weight 150.65 g/mol [2]
Appearance Solid (predicted)General knowledge
Purity ≥95% (typical)[2]
InChI Key MKRHDBKTGMBWHU-UHFFFAOYSA-N[2]

The structure features a central azetidine ring substituted at the 3-position with both a methyl group and a dimethylamino group. This quaternary center introduces a significant steric presence and influences the overall conformation of the ring. The hydrochloride salt form protonates one of the nitrogen atoms, likely the more basic dimethylamino group, enhancing its water solubility.

Part 2: Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic strategy can be devised based on established methodologies for the preparation of substituted azetidines and the N,N-dimethylation of primary amines.

Proposed Synthetic Pathway

A logical approach would involve a two-step process starting from a suitable precursor, such as 3-amino-3-methylazetidine.

Step 1: Synthesis of 3-amino-3-methylazetidine (Hypothetical)

The synthesis of the key intermediate, 3-amino-3-methylazetidine, is a critical first step. While not explicitly detailed for this specific compound, analogous syntheses of 3-aminoazetidines have been reported and can be adapted. A potential route is outlined below:

Synthesis of 3-amino-3-methylazetidine 1-Benzhydryl-3-methylazetidin-3-one 1-Benzhydryl-3- methylazetidin-3-one Intermediate_Imine Intermediate Imine 1-Benzhydryl-3-methylazetidin-3-one->Intermediate_Imine 1. NH2OH·HCl 2. NaBH3CN 3-Amino-1-benzhydryl-3-methylazetidine 3-Amino-1-benzhydryl- 3-methylazetidine Intermediate_Imine->3-Amino-1-benzhydryl-3-methylazetidine Reduction 3-Amino-3-methylazetidine 3-Amino-3-methylazetidine 3-Amino-1-benzhydryl-3-methylazetidine->3-Amino-3-methylazetidine Pd/C, H2 (Deprotection)

Caption: Hypothetical synthesis of 3-amino-3-methylazetidine.

Step 2: N,N-Dimethylation of 3-amino-3-methylazetidine

Once the primary amine is obtained, a variety of methods can be employed for its exhaustive methylation to the corresponding tertiary amine. Reductive amination using formaldehyde is a common and efficient method.[3][4]

NN-Dimethylation 3-Amino-3-methylazetidine 3-Amino-3-methylazetidine N,N,3-trimethylazetidin-3-amine N,N,3-trimethylazetidin-3-amine 3-Amino-3-methylazetidine->N,N,3-trimethylazetidin-3-amine Formaldehyde (aq.), HCOOH (Eschweiler-Clarke) or H2, Pd/C N,N,3-trimethylazetidin-3-amine_HCl N,N,3-trimethylazetidin-3-amine_HCl N,N,3-trimethylazetidin-3-amine->N,N,3-trimethylazetidin-3-amine_HCl HCl in ether

Caption: N,N-Dimethylation and salt formation.

Hypothetical Experimental Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction

The following is a generalized protocol based on the Eschweiler-Clarke reaction for the N,N-dimethylation of a primary amine. This should be adapted and optimized for the specific substrate.

  • Reaction Setup: To a stirred solution of 3-amino-3-methylazetidine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 5.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 90-100 °C) for 8-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and made alkaline (pH > 10) by the careful addition of a saturated aqueous solution of sodium hydroxide.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude N,N,3-trimethylazetidin-3-amine can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrogen chloride in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Characterization

Due to the absence of specific published spectral data, the following are predicted characteristic signals based on the structure and data from analogous compounds.

  • ¹H NMR: Protons on the azetidine ring would likely appear as multiplets in the 2.5-4.0 ppm region. The N-methyl protons would be a singlet around 2.2-2.5 ppm, and the C-methyl protons would be a singlet at a higher field, likely 1.0-1.5 ppm.

  • ¹³C NMR: The quaternary carbon at the 3-position would be expected in the 50-60 ppm range. The azetidine ring carbons would appear between 40 and 60 ppm. The N-methyl carbons would be in the 40-50 ppm range, and the C-methyl carbon would be at a higher field.

  • Mass Spectrometry (ESI+): The parent ion of the free base (M+H)⁺ would be expected at m/z 115.12.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.

Role as a Bioisostere

The gem-dimethylamino and methyl-substituted azetidine core can serve as a bioisosteric replacement for other commonly used motifs in medicinal chemistry, such as piperidines, pyrrolidines, or even acyclic linkers. This substitution can lead to:

  • Improved Physicochemical Properties: The compact and polar nature of the azetidine ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving pharmacokinetic profiles.

  • Enhanced Metabolic Stability: The quaternary carbon at the 3-position can block potential sites of metabolism, leading to a longer half-life of the drug molecule.

  • Novel Exit Vectors: The nitrogen atom of the azetidine ring and the exocyclic dimethylamino group provide two distinct points for further functionalization, allowing for the exploration of new chemical space and optimization of binding interactions with biological targets.

Potential Therapeutic Areas

While no specific therapeutic applications have been reported for compounds directly derived from this compound, the broader class of substituted azetidines has shown promise in a variety of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The ability of small, polar molecules to cross the blood-brain barrier makes azetidine derivatives interesting candidates for CNS-active drugs.

  • Oncology: The rigid azetidine scaffold can be used to design potent and selective enzyme inhibitors.

  • Infectious Diseases: Azetidine-containing compounds have been explored as novel antibacterial and antiviral agents.

Part 4: Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block for medicinal chemists. Its unique structural and physicochemical properties offer the potential to overcome common challenges in drug design, such as poor solubility and metabolic instability. While the lack of specific published data necessitates a reliance on analogous structures and established synthetic methodologies, the potential benefits of incorporating this scaffold into novel drug candidates are significant. Further research into the synthesis, characterization, and application of this and related 3,3-disubstituted azetidines is warranted and is likely to yield exciting new discoveries in the field of drug development. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

  • Li, H., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22935–22944.
  • Senthamarai, T., et al. (2018). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 24(1), 58-63.
  • Google Patents. (2019). Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. CN110563591A.
  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. US4822895A.
  • Google Patents. (2000). Synthesis of azetidine derivatives. WO2000063168A1.
  • Mandal, S., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Google Patents. (2013). Novel synthesis path of trimetazidine hydrochloride. CN102993122A.
  • Google Patents. (2014). Preparation methods of methyl-D3-amine and salts thereof. US8748666B2.
  • European Patent Office. (2023). COMPOUNDS AS NEURONAL HISTAMINE RECEPTOR-3 ANTAGONISTS AND USES THEREOF. EP3856719B1. Retrieved from [Link]

  • Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. US20080312205A1.
  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.
  • Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 243-282.

Sources

N,N,3-trimethylazetidin-3-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a substituted azetidine compound of interest in medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, imparts unique physicochemical and pharmacokinetic properties to molecules, making it a valuable motif in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the molecular and physical properties of this compound, discusses its synthesis and characterization, and explores its potential applications in research and development.

Introduction to Azetidines in Medicinal Chemistry

Azetidines are a class of saturated four-membered heterocyclic amines that have garnered significant attention in contemporary medicinal chemistry.[4] Their inherent ring strain and constrained geometry offer a unique three-dimensional structure that can enhance binding affinity to biological targets.[2] The incorporation of an azetidine ring into a drug candidate can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced pharmacokinetic profiles.[1][2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, highlighting the therapeutic potential of this scaffold.[1][2]

This compound is a specific derivative that provides a synthetically accessible building block for the development of more complex molecules. Its amine functionality and chiral center at the C3 position offer opportunities for diverse chemical modifications and the exploration of structure-activity relationships (SAR).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C6H15ClN2[]
Molecular Weight 150.65 g/mol [6]
Alternate Molecular Weight 150.09 g/mol []
CAS Number 132771-10-9[7]
Appearance White to slightly yellow crystalline powder (typical for similar amine hydrochlorides)[8]
Solubility Expected to be soluble in water and polar organic solvents[9]

Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights (150.65 g/mol vs. 150.09 g/mol ) is likely due to differences in calculation methods or the use of isotopic masses. For practical laboratory purposes, both values are acceptable for calculating molar equivalents. The molecular weight calculated from the formula C6H14N2.HCl using standard atomic weights is approximately 150.65 g/mol .

Synthesis and Purification

A common strategy involves the cyclization of a suitably substituted propane derivative. The final step typically involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.[9]

G cluster_0 Conceptual Synthetic Workflow A 1. Starting Material (e.g., Epichlorohydrin derivative) B 2. Ring Opening (with Dimethylamine) A->B C 3. Introduction of Second Amine B->C D 4. Cyclization (Formation of Azetidine Ring) C->D E 5. Methylation of Ring Nitrogen (if necessary) D->E F 6. Salt Formation (with HCl) E->F G Final Product This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

General Purification Protocol

Purification of the final product is critical to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization is a common method for purifying crystalline solids like amine hydrochlorides.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice for hydrochloride salts is a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities, including the activated charcoal if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the methyl groups and the protons on the azetidine ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR will provide information on the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the free base (C6H14N2) after the loss of HCl.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A single, sharp peak is indicative of a pure sample.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as N-H stretches from the hydrochloride salt and C-N bonds.

Applications in Research and Drug Discovery

The unique structural features of the azetidine ring make it a desirable scaffold in drug discovery.[1][2][3] this compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

G cluster_0 Role of Azetidines in Drug Discovery A Azetidine Scaffold (e.g., N,N,3-trimethylazetidin-3-amine) B Improved Physicochemical Properties A->B C Enhanced Pharmacokinetics A->C D Novel Chemical Space A->D E Lead Optimization B->E C->E D->E F Candidate Drug E->F

Caption: The role of the azetidine scaffold in the drug discovery process.

The presence of a primary amine and a tertiary amine within the this compound structure allows for a variety of chemical transformations. The primary amine can be readily functionalized to introduce different pharmacophores, while the tertiary amine can influence the basicity and overall polarity of the molecule.

Potential therapeutic areas where azetidine-containing compounds have shown promise include:

  • Oncology[1]

  • Infectious diseases[1]

  • Inflammation[1]

  • Central nervous system (CNS) disorders[2][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is not available, related amine hydrochlorides can be irritants.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its azetidine core offers a unique structural and physicochemical profile that can be leveraged to design novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in a research setting.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.
  • N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL. CymitQuimica.
  • CAS 132771-10-9 this compound. BOC Sciences.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines of pharmacological interest. PubMed.
  • N,N-dimethylazetidin-3-amine hydrochloride | C5H13ClN2 | CID 23090361. PubChem.
  • 935670-07-8 | N,N-Dimethylazetidin-3-amine hydrochloride. Ambeed.com.
  • N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. Sigma-Aldrich.
  • trimethylamine hydrochloride. Organic Syntheses Procedure.
  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • This compound. ChemNet.
  • N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. Manchester Organics.
  • Methylamine Hydrochloride. Organic Syntheses Procedure.
  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Prepar
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N,N,3-trimethylazetidin-3-amine hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N,N,3-trimethylazetidin-3-amine Hydrochloride

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a functionalized azetidine with potential applications as a building block in drug discovery. We present a robust, multi-step synthetic route starting from commercially available precursors, followed by a detailed protocol for structural confirmation and purity assessment using a suite of analytical techniques, including NMR, IR, and mass spectrometry. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically sound approach to this class of compounds.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is not explicitly detailed in readily available literature. Therefore, a robust synthetic plan must be devised based on established principles of organic chemistry. The core of our strategy is a nucleophilic substitution on a protected azetidine precursor.

Causality of Strategic Choice: A direct approach is often complicated by the reactivity of the azetidine ring itself. Our retrosynthetic analysis identifies 3-methylazetidin-3-ol as a key starting intermediate.[1] This precursor contains the required C3-methyl group and a hydroxyl moiety that can be chemically activated for substitution. The N-H of the azetidine ring must be protected to prevent self-reaction and direct the substitution to the C3 position. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions, which can be coupled with the final hydrochloride salt formation.

Below is the logical flow of the retrosynthetic pathway.

G Target N,N,3-trimethylazetidin-3-amine hydrochloride FreeBase N,N,3-trimethylazetidin-3-amine Target->FreeBase Salt Formation (HCl) ProtectedAmine 1-Boc-N,N,3-trimethylazetidin-3-amine FreeBase->ProtectedAmine Boc Deprotection ActivatedAlcohol Activated 1-Boc-3-methylazetidin-3-ol (e.g., Mesylate) ProtectedAmine->ActivatedAlcohol Nucleophilic Substitution (Dimethylamine) ProtectedAlcohol 1-Boc-3-methylazetidin-3-ol ActivatedAlcohol->ProtectedAlcohol Activation of -OH (e.g., MsCl) StartingMaterial 3-Methylazetidin-3-ol ProtectedAlcohol->StartingMaterial Boc Protection

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols: A Step-by-Step Synthesis

This section details the forward synthesis, a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Overall Synthetic Workflow

The synthesis proceeds through four distinct stages: protection of the azetidine nitrogen, activation of the tertiary alcohol, nucleophilic substitution with dimethylamine, and simultaneous deprotection and salt formation.

G cluster_0 Synthesis of this compound A Start: 3-Methylazetidin-3-ol B Step 1: Boc Protection (Boc)₂O, Et₃N, DCM A->B C Intermediate 1: 1-Boc-3-methylazetidin-3-ol B->C D Step 2: Activation MsCl, Et₃N, DCM, 0 °C C->D E Intermediate 2: Mesylate Ester D->E F Step 3: Substitution (CH₃)₂NH in THF E->F G Intermediate 3: 1-Boc-N,N,3-trimethylazetidin-3-amine F->G H Step 4: Deprotection & Salt Formation HCl in Dioxane G->H I Final Product: N,N,3-trimethylazetidin-3-amine hydrochloride H->I

Caption: Forward synthesis workflow diagram.

Step-by-Step Methodology

Materials & Reagents

ReagentCAS No.Supplier RecommendationPurity
3-Methylazetidin-3-ol hydrochloride124668-46-8Sigma-Aldrich, Ambeed>97%
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Sigma-Aldrich>98%
Triethylamine (Et₃N)121-44-8Sigma-Aldrich>99.5%
Methanesulfonyl chloride (MsCl)124-63-0Sigma-Aldrich>99.5%
Dimethylamine solution (2M in THF)124-40-3Sigma-Aldrich2M
Hydrochloric acid (4M in 1,4-Dioxane)7647-01-0Sigma-Aldrich4M
Dichloromethane (DCM), Anhydrous75-09-2Sigma-Aldrich>99.8%
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificHPLC Grade
Saturated aq. NaHCO₃ solution144-55-8Lab-preparedN/A
BrineN/ALab-preparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichN/A

Protocol 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

  • Preparation: To a suspension of 3-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere. Stir for 15 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirring mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford 1-Boc-3-methylazetidin-3-ol as a solid or oil.

Protocol 2: Synthesis of 1-Boc-3-methylazetidin-3-yl methanesulfonate

  • Preparation: Dissolve 1-Boc-3-methylazetidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M) and cool to 0 °C under nitrogen.

  • Activation: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute with DCM and wash sequentially with cold water, saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30 °C). The resulting mesylate is often unstable and should be used immediately in the next step without further purification.

Protocol 3: Synthesis of tert-butyl 3-(dimethylamino)-3-methylazetidine-1-carboxylate

  • Preparation: Dissolve the crude mesylate from the previous step in THF (approx. 0.2 M).

  • Substitution: Add dimethylamine solution (2.0 M in THF, 3.0 eq) to the mixture at room temperature.

  • Reaction: Seal the reaction vessel and heat to 50-60 °C for 12-18 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in EtOAc and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, gradient of DCM/Methanol) to yield the Boc-protected target amine.

Protocol 4: Synthesis of this compound

  • Deprotection/Salt Formation: Dissolve the purified product from Protocol 3 (1.0 eq) in a minimal amount of ethyl acetate or methanol.

  • Acidification: Add hydrochloric acid (4.0 M in 1,4-dioxane, 2.0-3.0 eq) dropwise with vigorous stirring at 0 °C.

  • Precipitation: A precipitate should form. Continue stirring at 0 °C for 30 minutes, then allow to stand for 1 hour.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to afford the final product, this compound.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following protocols form a self-validating system for quality control.

G Start Synthesized Product: N,N,3-trimethylazetidin-3-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS IR FT-IR Spectroscopy Start->IR EA Elemental Analysis (%C, %H, %N, %Cl) Start->EA Identity Structural Identity Confirmed NMR->Identity MS->Identity IR->Identity Purity Purity ≥95% Confirmed EA->Purity

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Prepare a sample by dissolving ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). Acquire ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected Data & Interpretation:

  • ¹H NMR: The proton spectrum provides the primary structural fingerprint. The hydrochloride salt will feature a protonated azetidine nitrogen.

    • Rationale: The symmetry of the substituents at C3 simplifies the spectrum. The azetidine ring protons at C2 and C4 are diastereotopic and will appear as distinct multiplets. The presence of the N-H protons (as NH₂⁺) will be confirmed by a broad signal that disappears upon a D₂O exchange experiment.

Predicted ¹H NMR Data (400 MHz, D₂O)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~ 4.2 - 4.5(m, 4H) Azetidine CH₂ (C2-H, C4-H)
~ 3.0(s, 6H) N(CH₃)₂
~ 1.8(s, 3H) C3-CH₃
  • ¹³C NMR: Confirms the carbon framework of the molecule.

    • Rationale: The number of unique carbon signals should match the structure. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (101 MHz, D₂O)
Chemical Shift (δ, ppm) Assignment
~ 65.0C3 (Quaternary)
~ 58.0Azetidine CH₂ (C2, C4)
~ 42.0N(CH₃)₂
~ 20.0C3-CH₃
Infrared (IR) Spectroscopy

Protocol: Acquire a spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory for the solid sample.

Expected Data & Interpretation:

  • Rationale: The IR spectrum is particularly useful for identifying the presence of the ammonium salt functionality, which is a key feature of the hydrochloride product.[2] The absence of a sharp N-H stretch around 3300 cm⁻¹ and the presence of a very broad ammonium stretch distinguishes the salt from its free base.[3]

Key IR Absorption Frequencies
Wavenumber (cm⁻¹) Vibrational Mode Assignment
3000 - 2700 (very broad)N-H stretch (from R₂NH₂⁺ moiety of the azetidine ring)
2980 - 2850C-H stretch (aliphatic)
~1600N-H bend (ammonium scissoring)
~1470C-H bend (methyl/methylene)
1200 - 1000C-N stretch
Mass Spectrometry (MS)

Protocol: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source in positive ion mode.

Expected Data & Interpretation:

  • Rationale: HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition of the molecule. The observed mass corresponds to the protonated free base [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS-ESI)
Parameter Expected Value
Molecular Formula (Free Base)C₆H₁₄N₂
Exact Mass (Free Base)114.1157
Observed Ion [M+H]⁺115.1235
Elemental Analysis

Protocol: Submit a pure, dry sample (~2-5 mg) for combustion analysis to determine the weight percentages of Carbon, Hydrogen, and Nitrogen. Chloride content can be determined by titration or ion chromatography.

Expected Data & Interpretation:

  • Rationale: This analysis provides a quantitative measure of the compound's purity and confirms its empirical formula as the hydrochloride salt.

| Elemental Analysis for C₆H₁₅ClN₂ | | | :--- | :--- | :--- | | Element | Theoretical % | Acceptable Range | | Carbon (C) | 47.84 | 47.44 - 48.24 | | Hydrogen (H) | 10.04 | 9.64 - 10.44 | | Nitrogen (N) | 18.59 | 18.19 - 18.99 | | Chlorine (Cl) | 23.53 | 23.13 - 23.93 |

Discussion and Field Insights

Synthetic Challenges: The primary challenge in this synthesis is the stability of the mesylate intermediate. It is susceptible to decomposition and should be generated and consumed in situ or used promptly after a rapid work-up at low temperatures. In the final step, the choice of solvent for precipitation is critical; diethyl ether is often used as an anti-solvent to maximize the recovery of the polar hydrochloride salt.

Trustworthiness of Protocols: The multi-step nature of this guide provides inherent validation. For instance, the successful characterization of the Boc-protected amine (Intermediate 3) confirms the efficacy of the nucleophilic substitution. Similarly, the dramatic shift in the IR spectrum from a secondary amine N-H stretch (in intermediates) to the broad ammonium band in the final product provides unequivocal evidence of successful deprotection and salt formation.

Authoritative Grounding: The synthetic transformations employed—Boc protection, mesylation, nucleophilic substitution, and acid-mediated deprotection—are fundamental and well-documented procedures in organic synthesis.[4][5] The characterization data are interpreted based on established spectroscopic principles for amine salts.[2]

Conclusion

This guide provides a detailed and logically structured methodology for the synthesis and characterization of this compound. By following the step-by-step protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable chemical building block. The emphasis on the rationale behind experimental choices and the integration of self-validating checkpoints ensures a high degree of scientific integrity and reproducibility, empowering professionals in the field of drug discovery and development.

References

  • PubChem. N,N-dimethylazetidin-3-amine hydrochloride. [Link]

  • Organic Syntheses. "AZETIDINE". [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • PubMed. A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

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A Comprehensive Spectroscopic and Structural Elucidation of N,N,3-Trimethylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for N,N,3-trimethylazetidin-3-amine hydrochloride (CAS No: 132771-10-9), a substituted azetidine of interest in medicinal chemistry and synthetic applications.[] As a quaternized amine, its unique structural features, including a strained four-membered ring and a tertiary amine substituent, give rise to a distinct spectroscopic fingerprint. This document serves as a key reference for researchers and drug development professionals, detailing the methodologies and expert interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The causality behind experimental choices and the integration of multi-technique data for unequivocal structure confirmation are emphasized throughout.

Introduction and Molecular Overview

This compound is a member of the azetidine class of heterocycles. Azetidines are saturated four-membered rings containing a nitrogen atom, and their derivatives are prevalent scaffolds in pharmaceuticals due to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[2] The title compound features a gem-disubstituted carbon at the 3-position, bearing both a methyl and a dimethylamino group. The hydrochloride salt form enhances stability and water solubility, making it amenable to biological screening and formulation.

Accurate structural confirmation is the bedrock of chemical research and development. This guide systematically deciphers the information encoded within the molecule's interaction with various electromagnetic frequencies and energetic conditions, providing a validated protocol for its identification.

The molecular formula for the salt is C₆H₁₄N₂·HCl, with a corresponding molecular weight of approximately 150.65 g/mol .[][3]

Molecular Structure Diagram

The fundamental structure, upon which all subsequent spectral interpretation is based, is presented below. The protonation of the azetidine nitrogen is the thermodynamically favored state.

Caption: Structure of N,N,3-trimethylazetidin-3-amine cation with its hydrochloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For hydrochloride salts, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvents of choice. D₂O offers simplicity but can result in the exchange and subsequent invisibility of labile protons (like N-H), whereas DMSO-d₆ will typically show all protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans to ensure a good signal-to-noise ratio.

¹H NMR Data Interpretation

The proton NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. Based on the molecular structure, we can predict the following signals.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
C3-CH₃ ~1.5 - 1.8Singlet (s)3HA methyl group on a quaternary carbon adjacent to a nitrogen. Shielded environment.
N(CH₃ )₂~2.8 - 3.1Singlet (s)6HTwo equivalent methyl groups on a tertiary amine. Deshielded by the nitrogen atom.
Azetidine CH₂ (C2 & C4)~3.8 - 4.2Singlet (s) or AB quartet4HProtons on carbons adjacent to the protonated ring nitrogen (N⁺-H). Highly deshielded. May appear as a single peak if magnetically equivalent or a more complex pattern if not.
Azetidine N⁺-H ~9.0 - 11.0Broad Singlet (br s)1HAcidic proton on the positively charged nitrogen. Its broadness is due to quadrupole broadening and potential chemical exchange.

Note: The exact chemical shifts can vary based on solvent and sample concentration. The assignments are based on established principles of NMR spectroscopy and data from analogous structures.

¹³C NMR Data Interpretation

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and their electronic nature.

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale
C3-C H₃~20 - 25Typical range for an aliphatic methyl group on a quaternary carbon.
N(C H₃)₂~45 - 50Aliphatic carbons directly attached to a nitrogen atom. Data for trimethylamine shows a shift around 47.5 ppm.[4]
Azetidine C H₂ (C2 & C4)~55 - 60Carbons adjacent to a protonated amine nitrogen are significantly deshielded.
Quaternary Carbon (C 3)~65 - 75A quaternary carbon atom bonded to one carbon and three nitrogen atoms (one ring, two from the dimethylamino group). This complex environment leads to a significant downfield shift.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data, which acts as a "fingerprint" for the molecule's structure. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure ionization.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

MS Data Interpretation

In the ESI source, the salt dissociates, and the cationic portion, [C₆H₁₄N₂H]⁺, is detected. The molecular weight of the free base (C₆H₁₄N₂) is ~114.12 Da.

  • Parent Ion: The expected base peak will be the protonated molecule (the cation itself), [M+H]⁺, at m/z ≈ 115.12 .

  • Fragmentation Analysis: The parent ion can undergo fragmentation in the mass spectrometer, providing structural clues. Key fragmentations are predicted based on the stability of the resulting ions.

Observed m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
115.12[C₆H₁₅N₂]⁺-Parent Ion (M+H)⁺
100.09[C₅H₁₂N₂]⁺CH₃ (15.03 Da)Loss of the C3-methyl group.
71.07[C₄H₉N]⁺(CH₃)₂N (44.05 Da)Cleavage of the C-N bond, losing the dimethylamino group.
58.07[C₃H₈N]⁺C₃H₇N (57.05 Da)α-cleavage next to the ring nitrogen, leading to the stable [CH₂=N(CH₃)₂]⁺ ion. This is a very common fragment for N,N-dimethyl groups.[5]
Fragmentation Pathway Diagram

parent Parent Ion [M+H]⁺ m/z = 115.12 frag1 Fragment m/z = 100.09 parent->frag1 - CH₃ frag2 Fragment m/z = 71.07 parent->frag2 - N(CH₃)₂ frag3 Base Peak m/z = 58.07 parent->frag3 α-cleavage

Sources

An In-depth Technical Guide to the Solubility of N,N,3-trimethylazetidin-3-amine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide addresses the solubility of N,N,3-trimethylazetidin-3-amine hydrochloride, a substituted azetidine salt. Given the limited public data on this specific molecule[1][], this document provides a foundational theoretical framework and a robust experimental protocol to empower researchers to determine its solubility profile in a range of common organic solvents. We delve into the thermodynamic principles governing the dissolution of ionic salts in non-aqueous media and present a validated, step-by-step methodology for accurate solubility measurement.

Introduction: The Physicochemical Challenge

This compound is an organic salt with the molecular formula C₆H₁₄N₂·HCl and a molecular weight of approximately 150.65 g/mol [1][]. As the hydrochloride salt of a tertiary amine, it exists as an ionic compound, specifically a substituted ammonium chloride. This structure presents a fundamental challenge for dissolution in organic solvents.

The core principle of solubility, often simplified to "like dissolves like," highlights the disparity between the highly polar, ionic nature of the salt and the predominantly non-polar or moderately polar character of most organic solvents[3]. The dissolution process is a thermodynamic balance between the energy required to break the salt's crystal lattice structure and the energy released upon solvation of the resulting ions by solvent molecules[4][5]. For organic solvents, which typically possess lower dielectric constants and a reduced capacity for ion stabilization compared to water, this balance is often unfavorable, leading to poor solubility. Understanding and quantifying this solubility is paramount for process chemists designing synthetic routes and for formulation scientists developing stable, bioavailable drug products[6][7].

Theoretical Framework: Key Factors Governing Solubility

The dissolution of an ionic compound like this compound in any solvent is governed by the Gibbs free energy of dissolution (ΔGdissolution), which integrates enthalpy (ΔH) and entropy (ΔS) changes[5]. A spontaneous process (dissolution) is favored by a negative ΔGdissolution. This is dictated by the competition between two primary energetic factors:

  • Lattice Energy (ΔHlattice): This is the energy required to overcome the strong electrostatic forces holding the trimethylazetidinium cation and the chloride anion together in the solid crystal lattice. This is an endothermic process (energy input is required)[5][8]. The magnitude of the lattice energy is influenced by the size of the ions and their charge[8].

  • Solvation Energy (ΔHsolvation): This is the energy released when the dissociated ions are stabilized by interactions with solvent molecules. This is an exothermic process[9]. In polar organic solvents, this interaction can occur through ion-dipole forces. In protic solvents (e.g., alcohols), hydrogen bonding can also play a significant role[3][10].

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy[8]. In most organic solvents, the solvation energy is significantly lower than in water, presenting a major hurdle to solubility.

Several solvent properties are critical in determining their capacity to dissolve an amine hydrochloride:

  • Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the separated ions from each other, preventing them from recombining and precipitating out of solution[10].

  • Hydrogen Bonding Capability: Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors, effectively solvating the chloride anion. Aprotic polar solvents (e.g., acetonitrile, DMSO) can act as hydrogen bond acceptors[3].

  • Molecular Size: Smaller solvent molecules can often pack more effectively around the ions, leading to better solvation[11].

The interplay of these factors is visualized in the diagram below.

G cluster_0 Thermodynamic Factors for Dissolution cluster_1 Key Solvent Properties Lattice Lattice Energy (Energy to break crystal) Solubility Overall Solubility Lattice->Solubility Inhibits (Endothermic) Solvation Solvation Energy (Energy from solvent interaction) Solvation->Solubility Promotes (Exothermic) Polarity Polarity / Dielectric Constant Polarity->Solvation Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->Solvation Size Molecular Size Size->Solvation G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Constant Temp. Shaking) B->C D 4. Separate Phases (Settle or Centrifuge) C->D E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by HPLC F->G H Solubility Result (mg/mL or mol/L) G->H

Sources

Stability and storage of N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of N,N,3-trimethylazetidin-3-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for this compound. Synthesizing principles from organic chemistry, pharmaceutical salt stability, and safety data for analogous structures, this document is intended for researchers, scientists, and drug development professionals. It delves into the inherent structural liabilities of the molecule—the strained azetidine ring and the tertiary amine—and explains how its formulation as a hydrochloride salt mitigates some of these risks while introducing others. Potential degradation pathways are outlined, and detailed protocols for stability assessment and handling are provided to ensure the integrity of the compound in a research and development setting.

Introduction and Molecular Profile

This compound is a small molecule featuring a four-membered azetidine ring, a structural motif of increasing interest in medicinal chemistry.[1][2] Its utility as a building block or a pharmacologically active compound is intrinsically linked to its chemical stability. The molecule's structure presents a confluence of stability-influencing features:

  • Azetidine Ring: This four-membered heterocycle possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger, less-strained rings like pyrrolidine.[2]

  • Tertiary Amine: The tertiary amine is a site for potential oxidation and N-dealkylation, common metabolic and chemical degradation pathways.[3][4]

  • Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy in pharmaceuticals to improve a compound's solubility, crystallinity, and stability.[5][6][7][8] By protonating the basic amine, the salt form reduces the amine's susceptibility to oxidative degradation.[6]

Understanding the interplay of these features is critical for predicting the compound's behavior under various experimental and storage conditions.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, the following table summarizes key properties gathered from chemical suppliers and computational databases.

PropertyValueSource
Molecular Formula C₆H₁₄N₂·HClBOC Sciences[]
Molecular Weight 150.09 g/mol BOC Sciences[]
IUPAC Name N,N,3-trimethylazetidin-3-amine;hydrochlorideBOC Sciences[]
CAS Number 132771-10-9BOC Sciences[]
Physical Form Solid, Crystal - Powder (Typical for similar salts)TCI AMERICA[10], TCI Chemicals[11]
Purity ≥95.0% - ≥97.0% (Varies by supplier)CymitQuimica[12], BOC Sciences[]

Comprehensive Stability Profile

The overall stability of this compound is a function of its constituent parts. A robust understanding requires considering the vulnerabilities of the azetidine ring, the tertiary amine, and the hydrochloride salt itself.

Inherent Structural Liabilities and Degradation Pathways

Several degradation pathways are plausible based on the molecule's structure. The presence of acidic or basic conditions, heat, light, and oxidizing agents can initiate these transformations.

Degradation_Pathways cluster_products Potential Degradation Products main N,N,3-trimethylazetidin-3-amine HCl ring_opening Ring-Opening Products (e.g., Amino Alcohols) main->ring_opening Acid / Heat High Humidity dealkylation N-Dealkylation Products (Secondary/Primary Amines) main->dealkylation Oxidative Stress Photolytic Stress oxidation N-Oxide Products main->oxidation Oxidizing Agents (e.g., H₂O₂) disproportionation Free Base + HCl main->disproportionation High pH / Humidity Basic Excipients

Caption: Plausible degradation pathways for N,N,3-trimethylazetidin-3-amine HCl.

  • Azetidine Ring Opening: The strained four-membered ring is susceptible to nucleophilic attack, a process that can be catalyzed by acid.[1][13] This can lead to the formation of acyclic amino alcohol derivatives. This pathway is a critical consideration in acidic aqueous solutions or during formulation with acidic excipients.

  • N-Dealkylation: Tertiary amines can undergo N-dealkylation to form secondary and primary amines.[4] This process can be initiated by oxidative stress or certain catalysts.

  • Oxidation: The nitrogen atom of the tertiary amine can be oxidized to form an N-oxide. While the protonation of the amine in the hydrochloride salt form provides significant protection against this pathway, it is not entirely precluded, especially under strong oxidative conditions.[6]

  • Salt Disproportionation: In the solid state, particularly in the presence of moisture or basic excipients, the hydrochloride salt can disproportionate, reverting to the volatile, and potentially less stable, free base and hydrochloric acid.[14]

Key Factors Influencing Stability

Control over the following environmental factors is paramount to preserving the integrity of the compound.

  • Temperature: Elevated temperatures accelerate all potential degradation reactions. Storage should be in a cool environment.[10][15]

  • pH (in solution): The compound's stability in solution is highly pH-dependent. Low pH can accelerate acid-mediated ring-opening[1], while high pH will deprotonate the amine, forming the free base which is more susceptible to oxidation.

  • Moisture and Humidity: Water can act as a nucleophile for hydrolytic ring-opening and is a key facilitator of salt disproportionation in the solid state.[14] Therefore, the compound should be stored in a dry environment with the container tightly sealed.

  • Light: As with many complex organic molecules, exposure to UV or visible light can provide the energy to initiate degradation (photolysis). Storage in a dark place or in amber vials is a mandatory precaution.[10]

  • Atmosphere: To mitigate the risks of oxidation and N-dealkylation, storage under an inert atmosphere (e.g., nitrogen or argon) is the gold standard, especially for long-term storage.[11]

Recommended Storage and Handling Protocol

Adherence to a strict storage protocol is the most effective strategy for ensuring the long-term stability and usability of this compound.

Storage_Workflow start Compound Received check_container Inspect original container for integrity start->check_container repackage Repackage if necessary in amber glass vial with PTFE-lined cap check_container->repackage Compromised storage_duration Storage Duration? check_container->storage_duration OK repackage->storage_duration short_term Short-Term (< 3 months) Store at 2-8°C storage_duration->short_term Short long_term Long-Term (> 3 months) Store at -20°C storage_duration->long_term Long final_storage Store in a dark, dry, designated location. Log in inventory. short_term->final_storage add_inert Backfill container with Nitrogen or Argon long_term->add_inert add_inert->final_storage

Caption: Logical workflow for the optimal storage of the compound upon receipt.

Summary of Storage Conditions:
  • Temperature: For short-term storage (<3 months), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is preferable to minimize all kinetic degradation processes.

  • Container: Use a tightly sealed, airtight container, such as an amber glass vial with a PTFE-lined cap, to protect from light and moisture.[10]

  • Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is strongly advised.[11]

  • Location: Store in a cool, dark, and dry place away from incompatible materials.[10]

Handling and Incompatibilities:
  • Handle the compound in a well-ventilated area or fume hood.

  • Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule. This protocol provides a self-validating system by exposing the compound to a range of accelerated conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution (e.g., in 50:50 ACN:H₂O) aliquot Aliquot into 6 Vials (Control, Acid, Base, Oxidative, Thermal, Photo) start->aliquot control Control: No Stressor acid Acidic: Add 0.1M HCl, Heat at 60°C base Basic: Add 0.1M NaOH, Heat at 60°C oxidative Oxidative: Add 3% H₂O₂, Room Temp thermal Thermal: Heat Solution at 80°C photo Photolytic: Expose to UV Light (ICH Q1B guidelines) neutralize Neutralize Acid/Base Samples Quench Oxidative Sample control->neutralize acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze all samples by LC-MS/MS or UPLC-QTOF neutralize->analyze identify Identify Degradants Characterize Pathways analyze->identify

Caption: Experimental workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Aliquotting: Distribute the stock solution into six separate, appropriately labeled vials for each stress condition.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M hydrochloric acid. Incubate at 60°C for a predetermined time (e.g., 24, 48 hours).

    • Base Hydrolysis: Add 0.1 M sodium hydroxide. Incubate at 60°C for a predetermined time.

    • Oxidation: Add 3% hydrogen peroxide. Keep at room temperature, protected from light, for a predetermined time.

    • Thermal Stress: Incubate one vial of the stock solution at 80°C, protected from light.

    • Photolytic Stress: Expose one vial of the stock solution to a light source according to ICH Q1B guidelines for photostability testing.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Sample Quenching and Preparation: After the incubation period, neutralize the acidic and basic samples. Dilute all samples, including the control, to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) detector. This allows for the separation of the parent compound from any degradation products and provides mass information for their identification.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products. Use the mass spectral data to propose structures for the degradants, confirming the pathways outlined in Section 3.1.

Conclusion

This compound is a molecule with inherent stability risks associated with its strained azetidine ring and tertiary amine functionality. However, its formulation as a hydrochloride salt provides significant protection and improves its handling characteristics. The key to maintaining its integrity lies in the stringent control of its environment. By minimizing exposure to heat, light, moisture, and atmospheric oxygen, and by understanding its potential degradation pathways, researchers can confidently utilize this compound in their work. The implementation of the storage protocols and stability testing methodologies described in this guide will ensure the reliability and reproducibility of experimental results.

References

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Selvam, P. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. LinkedIn. [Link]

  • Televic. (2025). Hydrochloric Acid Stability Requirements in Development Phases. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]

  • Pace, C. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Pace, C. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

  • Li, S., & Chen, T. (2016). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • Cernijenko, A., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ResearchGate. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10313079, Trimethylamine Hydrochloride. [Link]

  • MDPI. (2023). An Overview of Degradation Strategies for Amitriptyline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23090361, N,N-dimethylazetidin-3-amine hydrochloride. [Link]

  • ResearchGate. (2017). Degradation of Tertiary Alkylamines during Chlorination/Chloramination. [Link]

  • ChemBK. Trimethylamine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6364545, Methylamine hydrochloride. [Link]

  • Al-Hadedi, A. A. M., & Mohamed, S. K. (2022). N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]

  • NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends. [Link]

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Discovery and history of N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Chemical Profile of N,N,3-trimethylazetidin-3-amine hydrochloride

Foreword for the Research Professional

This document serves as a technical guide for researchers, scientists, and professionals in drug development on the synthesis and characteristics of this compound. While a detailed historical account of the specific discovery of this compound is not prominently documented in publicly available literature, this guide synthesizes established principles of azetidine chemistry to present a logical and scientifically grounded perspective on its likely synthesis and significance. The azetidine scaffold is a crucial motif in modern medicinal chemistry, valued for the unique three-dimensional conformations it imparts to molecules, which can enhance biological activity and improve pharmacokinetic properties.[1][2] This guide will delve into the plausible synthetic pathways, key chemical properties, and the broader context of substituted azetidines in pharmaceutical research.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have increasingly gained attention in the field of drug discovery.[2] Their rigid structure allows for the precise spatial arrangement of substituents, making them valuable tools for designing molecules that interact with specific biological targets.[2] The incorporation of this strained ring system can be beneficial to the pharmacokinetic properties of a drug candidate.[1] Notably, 3-amino-azetidines are key intermediates in the synthesis of various biologically active compounds, including antibacterial and antiviral agents.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers.

PropertyValueSource
CAS Number 132771-10-9[]
Molecular Formula C₆H₁₄N₂·HCl[]
Molecular Weight 150.65 g/mol [5]
Appearance Solid
Purity Typically ≥95%[5]
InChI Key ZUGCXQDQYRDQTR-UHFFFAOYSA-N[]
SMILES CC1(CNC1)N(C)C.Cl[]
Related CAS (Free Base) 149696-13-9[][7]
Related CAS (Dihydrochloride) 133891-76-6[]

Plausible Synthetic Trajectory

While the specific historical synthesis of this compound is not detailed in the available literature, a plausible and efficient synthetic route can be postulated based on established methodologies for the preparation of substituted azetidines. A likely approach would involve the construction of the 3-amino-3-methylazetidine core, followed by exhaustive methylation of the primary amine.

Core Synthesis: Construction of the 3-Amino-3-methylazetidine Intermediate

The synthesis of 3-substituted azetidines often begins with commercially available precursors like N-Boc-3-azetidinone.[8] A potential pathway to the 3-amino-3-methylazetidine core is outlined below. This multi-step process leverages common and well-documented organic reactions.

Synthetic Pathway to 3-Amino-3-methylazetidine cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Azide Formation (Mitsunobu Reaction) cluster_2 Step 3: Reduction of Azide N-Boc-3-azetidinone N-Boc-3-azetidinone Intermediate_1 N-Boc-3-hydroxy-3-methylazetidine N-Boc-3-azetidinone->Intermediate_1 1. MeMgBr 2. H₂O workup Intermediate_2 N-Boc-3-azido-3-methylazetidine Intermediate_1->Intermediate_2 DPPA, DEAD, PPh₃ Intermediate_3 N-Boc-3-amino-3-methylazetidine Intermediate_2->Intermediate_3 H₂, Pd/C

Caption: Plausible synthesis of the N-Boc protected 3-amino-3-methylazetidine core.

Experimental Protocol: Synthesis of tert-butyl 3-amino-3-methylazetidine-1-carboxylate

  • Step 1: Grignard Reaction with N-Boc-3-azetidinone. To a solution of N-Boc-3-azetidinone in anhydrous THF at 0 °C, add methylmagnesium bromide (MeMgBr) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

  • Step 2: Azide Formation via Mitsunobu Reaction. Dissolve the alcohol from Step 1 in anhydrous THF. Add triphenylphosphine (PPh₃) followed by cooling to 0 °C. Add diethyl azodicarboxylate (DEAD) dropwise, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify by column chromatography to obtain tert-butyl 3-azido-3-methylazetidine-1-carboxylate.

  • Step 3: Reduction of the Azide. Dissolve the azide from Step 2 in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to yield tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

Final Synthetic Steps: Exhaustive Methylation and Hydrochloride Salt Formation

The final steps involve the exhaustive methylation of the primary amine of the core intermediate, followed by deprotection of the Boc group and formation of the hydrochloride salt.

Final Synthetic Steps cluster_0 Step 4: Exhaustive Methylation cluster_1 Step 5: Deprotection and Salt Formation Intermediate_3 N-Boc-3-amino-3-methylazetidine Intermediate_4 N-Boc-N,N,3-trimethylazetidin-3-amine Intermediate_3->Intermediate_4 Formaldehyde, NaBH(OAc)₃ (reductive amination) Final_Product This compound Intermediate_4->Final_Product HCl in Dioxane or Ether

Caption: Final steps to this compound.

Experimental Protocol: Synthesis of this compound

  • Step 4: Exhaustive Methylation (Reductive Amination). Dissolve the primary amine from Step 3 in dichloromethane. Add an excess of aqueous formaldehyde, followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃). Stir the reaction at room temperature overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-(dimethylamino)-3-methylazetidine-1-carboxylate.

  • Step 5: Deprotection and Hydrochloride Salt Formation. Dissolve the Boc-protected amine from Step 4 in a suitable solvent such as 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Conclusion

This compound, while not a widely documented compound in terms of its specific discovery, represents a class of small molecules with significant potential in medicinal chemistry. The synthetic pathways outlined in this guide are based on robust and well-established chemical transformations, providing a clear and logical route to this and similar substituted azetidines. As the demand for novel chemical scaffolds in drug discovery continues to grow, the importance of understanding the synthesis and properties of unique building blocks like this compound will undoubtedly increase.

References

  • Baumann, A. N., Eisold, M., Music, A., Haas, G., Kiw, Y. M., & Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. [Link][9]

  • Organic Chemistry Portal. (n.d.). Methods for the Synthesis of Substituted Azetines. [Link][8]

  • Singh, G. S., & Singh, R. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Catalysis, 12(15), 9483–9490. [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link][10]

  • Kearney, A. M., & Vanderwal, C. D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3637–3650. [Link][11]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. [3]

  • Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives. [12]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link][13]

  • Sharma, A., Kumar, V., & Kumar, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(76), 48259-48281. [Link][14]

Sources

Methodological & Application

The Rising Star in Scaffolding: N,N,3-trimethylazetidin-3-amine hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds is paramount to overcoming the challenges of drug resistance, improving efficacy, and fine-tuning pharmacokinetic profiles. Among the plethora of heterocyclic systems, azetidines have emerged as a particularly promising class of compounds.[1][2][3] These four-membered nitrogen-containing rings offer a unique combination of structural rigidity, three-dimensionality (high sp3 character), and favorable physicochemical properties that make them highly attractive for the design of new therapeutics.[1][2][3] This application note delves into the potential of a specific, yet underexplored, azetidine derivative: N,N,3-trimethylazetidin-3-amine hydrochloride. We will explore its structural attributes, potential applications, and provide a general protocol for its incorporation into drug candidates.

The Unique Structural Attributes of this compound

The therapeutic potential of this scaffold lies in the synergistic contribution of its three key structural features: the azetidine ring, the gem-dimethyl substitution at the 3-position, and the N,N-dimethylamino group.

  • The Azetidine Core: The strained four-membered ring imparts a significant degree of conformational rigidity, which can be advantageous in pre-organizing a molecule for optimal binding to its biological target. This rigidity can lead to an entropic advantage in binding affinity compared to more flexible acyclic or larger ring systems. Furthermore, the azetidine ring introduces novel exit vectors for substituents, allowing for a more comprehensive exploration of the surrounding chemical space.[2]

  • The Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 3-position is a well-established strategy in medicinal chemistry to enhance metabolic stability. This structural motif can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes, such as cytochrome P450s, thereby preventing oxidative metabolism at or near that position. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

  • The N,N-dimethylamino Group: The tertiary amine functionality is a common feature in many biologically active compounds, particularly those targeting the central nervous system (CNS). This group can serve as a key pharmacophoric element, participating in hydrogen bonding or ionic interactions with the target protein. Its basicity (pKa) can be modulated by the local electronic environment, influencing properties such as solubility and cell permeability. The hydrochloride salt form enhances the water solubility of the scaffold, which is beneficial for handling and formulation.

Potential Applications in Drug Design

The unique combination of features in this compound makes it a versatile scaffold for a range of therapeutic areas.

  • Central Nervous System (CNS) Agents: The rigid, three-dimensional structure and the presence of a tertiary amine make this scaffold an ideal starting point for the design of CNS-active agents. The conformational constraint can improve selectivity for specific receptor subtypes, while the amine can be crucial for interactions with aminergic GPCRs or ion channels.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight, this scaffold is an excellent candidate for fragment-based screening. Its structural rigidity and defined exit vectors can provide high-quality starting points for the development of more potent lead compounds.

  • Bioisosteric Replacement: this compound can be considered as a rigid bioisostere for more flexible motifs, such as substituted piperidines or pyrrolidines. This substitution can lead to improved metabolic stability and potentially novel intellectual property.

Physicochemical Properties and Advantages

The incorporation of the this compound scaffold is anticipated to confer several desirable physicochemical properties to a drug candidate.

PropertyAnticipated AdvantageRationale
Solubility EnhancedThe hydrochloride salt form and the presence of the nitrogen atom in the azetidine ring contribute to aqueous solubility.
Metabolic Stability IncreasedThe gem-dimethyl group at the 3-position sterically hinders metabolic oxidation.[4]
3D Character (Fsp3) HighThe saturated azetidine ring provides a high fraction of sp3 hybridized carbons, which is often correlated with higher clinical success rates.
Rigidity IncreasedThe strained four-membered ring reduces the number of accessible conformations, potentially leading to higher binding affinity and selectivity.
Novelty HighAs a less-explored scaffold, it offers opportunities for generating novel chemical entities with unique biological activities.

Experimental Protocols: Incorporation of the Scaffold

The following is a general, illustrative protocol for the incorporation of the this compound scaffold into a target molecule via N-functionalization of the azetidine nitrogen.

Protocol 1: N-Alkylation of N,N,3-trimethylazetidin-3-amine

This protocol describes the reaction of the free base form of the scaffold with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (R-X, where R is the desired substituent and X is Cl, Br, or I)

  • Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base (e.g., triethylamine)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Free Base Generation: Dissolve this compound in a minimal amount of water and add an excess of a strong base like sodium hydroxide to deprotonate the tertiary amine. Extract the free base into an organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure to obtain the free base. Caution: The free base is likely to be a volatile amine.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N,N,3-trimethylazetidin-3-amine free base (1.0 eq) in anhydrous ACN or DMF.

  • Addition of Reagents: Add the alkyl halide (1.1 eq) and a suitable base such as powdered anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reductive Amination

This protocol is suitable for introducing the scaffold to a molecule containing an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCE or THF.

  • Addition of Reagents: Add a few drops of acetic acid to catalyze imine formation (optional). Stir the mixture for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizing the Potential: Structural and Synthetic Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_scaffold N,N,3-trimethylazetidin-3-amine Scaffold Scaffold Key Structural Features Azetidine Azetidine Core (Rigidity, 3D Shape) Scaffold->Azetidine GemDimethyl gem-Dimethyl Group (Metabolic Stability) Scaffold->GemDimethyl Amine Tertiary Amine (Pharmacophore, Solubility) Scaffold->Amine

Caption: Key structural features of the N,N,3-trimethylazetidin-3-amine scaffold.

cluster_workflow General Synthetic Workflow Start N,N,3-trimethylazetidin-3-amine (Free Base) Coupling Coupling Reaction (e.g., N-Alkylation, Reductive Amination) Start->Coupling Purification Purification (Chromatography) Coupling->Purification FinalProduct Final Drug Candidate Purification->FinalProduct

Caption: A generalized workflow for incorporating the scaffold into a drug candidate.

Conclusion: A Scaffold with Untapped Potential

This compound represents a promising, yet underutilized, scaffold in the medicinal chemist's toolbox. Its inherent structural features—a rigid azetidine core, a metabolically stabilizing gem-dimethyl group, and a pharmacophorically important tertiary amine—position it as a valuable building block for the design of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic properties. The synthetic protocols outlined provide a starting point for the exploration of this scaffold in diverse drug discovery programs. As the demand for innovative drug candidates continues to grow, the exploration of novel chemical space offered by scaffolds such as this compound will be crucial for future therapeutic breakthroughs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.

  • Spirocyclic Azetidines for Medicinal Chemistry - Enamine.

  • Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

  • An In-depth Technical Guide on the Physicochemical Properties of Azetidine Derivatives - Benchchem.

  • CAS 132771-10-9 this compound - BOC Sciences.

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.org.

  • N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL | CymitQuimica.

  • Azetidine - Wikipedia.

  • Calculated Physicochemical Properties a | Download Table - ResearchGate.

  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed.

  • trimethylamine hydrochloride - Organic Syntheses Procedure.

  • Methods for the Synthesis of Substituted Azetines | Organic Letters - ACS Publications.

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors - PubMed.

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents.

  • Methylamine Hydrochloride - Organic Syntheses Procedure.

  • N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 - Manchester Organics.

  • CAS 133891-76-6 N,N,3-Trimethylazetidin-3-amine dihydrochloride - BOC Sciences.

  • Gems in the 'junk' | Drug Discovery News.

  • Prodrugs for Amines - PMC - NIH.

Sources

N,N,3-trimethylazetidin-3-amine hydrochloride in parallel synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Deployment of N,N,3-Trimethylazetidin-3-amine Hydrochloride in Parallel Synthesis Protocols

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for escaping the "flatland" of traditional aromatic-heavy drug candidates. Among these, the azetidine motif is a privileged scaffold, prized for its unique combination of conformational rigidity, high sp³ character, and inherent ring strain.[1][2] These features can significantly enhance critical drug-like properties, including metabolic stability, aqueous solubility, and receptor binding affinity, by presenting substituents in well-defined three-dimensional space.[3]

This compound is a particularly valuable building block for library synthesis. It features a secondary amine within the four-membered ring, providing a robust handle for diverse chemical modifications. The geminal 3-methyl and 3-dimethylamino substituents offer a distinct structural and electronic signature, enabling fine-tuning of lipophilicity and basicity in the final compounds.

This guide provides an in-depth exploration of this compound as a versatile scaffold. We will move beyond simple procedural lists to explain the causality behind protocol choices, offering robust, field-proven methodologies for its incorporation into compound libraries via parallel reductive amination and Buchwald-Hartwig cross-coupling—two cornerstone reactions in modern medicinal chemistry.

Reagent Overview: Properties and Handling

Successful integration of any building block begins with a thorough understanding of its properties. N,N,3-trimethylazetidin-3-amine is supplied as a stable hydrochloride salt, a critical detail for experimental design.

PropertyValueSource(s)
Chemical Name This compound[]
CAS Number 132771-10-9[]
Molecular Formula C₆H₁₄N₂·HCl[]
Molecular Weight 150.65 g/mol [5]
Appearance Typically an off-white to white solidGeneral
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[6]

Handling and Safety: As with any amine hydrochloride, this reagent should be handled in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related amine salts are known to be potential irritants to the skin, eyes, and respiratory system.[7][8] The material may be hygroscopic; store accordingly to prevent moisture absorption.[6]

The Foundational Principle: Unmasking the Nucleophile

The hydrochloride salt form renders the secondary amine of the azetidine ring non-nucleophilic due to protonation. The first and most critical step in any reaction is the in situ liberation of the reactive free amine using a suitable base. This equilibrium is the gateway to all subsequent derivatization.

G cluster_0 Reaction Environment Salt Azetidine·HCl (Protonated, Non-Reactive) Base + Base (e.g., DIPEA, Et3N) Salt->Base FreeAmine Azetidine Free Base (Nucleophilic, Reactive) Base->FreeAmine Deprotonation FreeAmine->Salt Protonation ConjAcid + Base·H⁺Cl⁻ FreeAmine->ConjAcid

Figure 1: The essential in-situ deprotonation of this compound to generate the reactive nucleophile required for synthesis.

The choice of base is crucial and reaction-dependent. For most applications, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is ideal, as it will not compete with the azetidine nucleophile. For reactions requiring stronger basicity, such as the Buchwald-Hartwig amination, inorganic bases or alkali metal amides are employed.

Application I: Library Construction via Parallel Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds, making it a workhorse for diversity-oriented synthesis.[9] The reaction proceeds by forming an intermediate iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride agent.[10] This one-pot process is well-suited for parallel formats due to its operational simplicity and tolerance of a wide range of functional groups.

G cluster_workflow Parallel Reductive Amination Workflow start 1. Dispense Aldehyde Library (R-CHO) into 96-well plate reagent_add 2. Add Azetidine·HCl & DIPEA Solution start->reagent_add mix 3. Incubate (Imine Formation) reagent_add->mix reductant_add 4. Add Reducing Agent (NaBH(OAc)₃) mix->reductant_add react 5. React to Completion reductant_add->react quench 6. Parallel Quench (e.g., sat. NaHCO₃) react->quench workup 7. Parallel Workup (SPE or LLE) quench->workup end 8. Analyze & Purify (LC-MS) workup->end

Figure 2: A typical workflow for constructing a chemical library using parallel reductive amination in a 96-well plate format.

Detailed Protocol: 96-Well Plate Parallel Reductive Amination

This protocol is designed for a 96-well reaction block with a reaction volume of 500 µL.

  • Preparation of Stock Solutions:

    • Aldehyde Library: Prepare 0.2 M stock solutions of a diverse set of aldehydes in 1,2-dichloroethane (DCE).

    • Azetidine Solution: Prepare a 0.25 M solution of this compound in DCE.

    • Base: Use neat diisopropylethylamine (DIPEA).

    • Reducing Agent: Prepare a 0.4 M solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE. Note: Prepare this solution fresh just before use, as it can degrade over time.

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add 100 µL of the appropriate aldehyde stock solution (20 µmol, 1.0 eq).

    • Add 100 µL of the azetidine stock solution (25 µmol, 1.25 eq).

    • Add 5.2 µL of DIPEA (30 µmol, 1.5 eq) to each well to neutralize the hydrochloride and facilitate iminium formation.

    • Seal the reaction block and allow it to shake at room temperature for 30-60 minutes. This pre-incubation step is critical for efficient formation of the iminium intermediate.

  • Reduction:

    • Add 100 µL of the NaBH(OAc)₃ solution (40 µmol, 2.0 eq) to each well.

    • Causality: NaBH(OAc)₃ is the preferred reducing agent for parallel synthesis because it is mild and chemoselectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing the formation of alcohol byproducts.[10]

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Workup and Isolation (Parallel):

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Shake for 10 minutes, then add 200 µL of dichloromethane (DCM) to extract the product.

    • Separate the organic layer using a liquid handler or by careful manual pipetting. Alternatively, the entire reaction mixture can be passed through a pre-packed silica or hydrophobic solid-phase extraction (SPE) cartridge to isolate the product.

    • Analyze an aliquot of the crude product solution by LC-MS to confirm product formation and assess purity.

Representative AldehydesProduct Molecular FormulaExpected Product Mass [M+H]⁺
4-ChlorobenzaldehydeC₁₃H₁₇ClN₂237.11
2-NaphthaldehydeC₁₇H₂₀N₂253.17
3-PyridinecarboxaldehydeC₁₂H₁₇N₃204.15
CyclohexanecarboxaldehydeC₁₃H₂₄N₂209.20

Application II: Accessing Aryl Amines via Parallel Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forges C-N bonds between amines and aryl halides or triflates.[11][12] This reaction has revolutionized medicinal chemistry by providing a general and high-yielding route to aryl amines, a scaffold prevalent in pharmaceuticals. Its adaptation to a parallel format enables the rapid exploration of structure-activity relationships (SAR) by coupling the azetidine core to a diverse array of aromatic systems.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(NR'₂)L]⁺ OA->Amine_Complex Amine Coordination & Deprotonation (+ R'₂NH, Base) Product_Complex Ar-NR'₂ Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release

Figure 3: A simplified representation of the catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Detailed Protocol: Parallel Buchwald-Hartwig Amination in Vials

This protocol is designed for an array of 24 glass vials in a heated reaction block under an inert atmosphere.

  • Preparation and Reagent Handling:

    • Inert Atmosphere: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox. Solvents should be anhydrous.

    • Aryl Halide Library: Pre-weigh a diverse library of aryl bromides or chlorides (25 µmol, 1.0 eq) into individual reaction vials equipped with stir bars.

    • Catalyst System: Use a modern, air-stable palladium precatalyst and ligand system for reproducibility. A common choice is a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3).

    • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base suitable for this reaction. It must be handled in a glovebox due to its reactivity with air and moisture.

  • Reaction Assembly (in a Glovebox):

    • To each vial containing the aryl halide, add this compound (4.5 mg, 30 µmol, 1.2 eq).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Add the base, NaOt-Bu (4.8 mg, 50 µmol, 2.0 eq).

    • Causality: A strong base is required not only to deprotonate the azetidine hydrochloride but also to facilitate the deprotonation of the amine-ligated palladium intermediate within the catalytic cycle, which is often the rate-limiting step.[11]

    • Add 250 µL of an anhydrous solvent (e.g., Toluene or Dioxane) to each vial.

    • Seal the vials tightly with Teflon-lined caps.

  • Reaction:

    • Remove the vial block from the glovebox and place it on a pre-heated stirrer hotplate set to 80-100 °C.

    • Stir the reactions for 12-24 hours. Monitor a representative reaction by TLC or LC-MS if desired.

  • Workup and Isolation (Parallel):

    • Cool the reaction block to room temperature.

    • Quench each reaction by adding 500 µL of water.

    • Extract the product with 500 µL of ethyl acetate.

    • Isolate the organic layer. For library purification, the crude material can be filtered through a small plug of silica gel with Celite, eluting with ethyl acetate, and the solvent evaporated under reduced pressure.

    • Analyze the final products by LC-MS and ¹H NMR.

Representative Aryl HalidesProduct Molecular FormulaExpected Product Mass [M+H]⁺
1-Bromo-4-methoxybenzeneC₁₃H₂₀N₂O221.16
2-BromopyridineC₁₁H₁₅N₃190.13
1-Bromo-3-(trifluoromethyl)benzeneC₁₃H₁₅F₃N₂271.12

Troubleshooting and Validation

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion (Reductive Amination) 1. Inactive reducing agent. 2. Insufficient base. 3. Poor quality aldehyde (oxidized). 4. Wet solvent/reagents.1. Use freshly opened or prepared NaBH(OAc)₃. 2. Ensure at least 1.1 eq of base per eq of HCl salt is used. 3. Use freshly purchased or purified aldehydes. 4. Use anhydrous solvents; consider adding molecular sieves.
Low or No Conversion (Buchwald-Hartwig) 1. Catalyst poisoning (O₂). 2. Inactive base. 3. Insufficiently reactive aryl halide (e.g., some aryl chlorides).1. Ensure a strictly inert atmosphere. Purge solvents with argon. 2. Use freshly opened NaOt-Bu from a glovebox. 3. Switch to a more active ligand (e.g., a biarylphosphine like RuPhos) or increase reaction temperature.
Multiple Products Observed 1. (Reductive Amination) Over-reduction of aldehyde to alcohol. 2. (General) Impure starting materials.1. Ensure NaBH(OAc)₃ is used; stronger reductants like NaBH₄ will cause this side reaction. 2. Verify purity of all starting materials before beginning library synthesis.

Conclusion

This compound is a potent building block for expanding the chemical diversity of screening libraries. Its successful application hinges on the foundational understanding of its nature as a salt and the necessity of in situ free-basing. The parallel synthesis protocols detailed herein for reductive amination and Buchwald-Hartwig amination provide robust, reproducible, and scalable methods for generating novel libraries of sp³-rich compounds. By leveraging these powerful chemical transformations, researchers can efficiently navigate new regions of chemical space, accelerating the journey of drug discovery and development.

References

  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [1][2]

  • Singh, A. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock. [13]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [14]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [9]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [10]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [11]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [12]

  • BOC Sciences. (n.d.). This compound. BOC Sciences. []

  • CymitQuimica. (n.d.). N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL. CymitQuimica. [5]

  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - Trimethylamine hydrochloride. Thermo Fisher Scientific. [6]

  • Fisher Scientific. (2014). SAFETY DATA SHEET - Trimethylamine hydrochloride. Fisher Scientific. [7]

  • Metasci. (n.d.). Safety Data Sheet Trimethylamine HCl. Metasci. [8]

Sources

The Strategic Application of N,N,3-trimethylazetidin-3-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles and novel intellectual property has led medicinal chemists to explore beyond traditional flat, aromatic structures. There is a growing emphasis on incorporating three-dimensional (3D) saturated heterocyclic scaffolds to enhance properties such as solubility, metabolic stability, and ligand efficiency. This guide provides an in-depth analysis of N,N,3-trimethylazetidin-3-amine hydrochloride, a specialized building block that embodies this modern design philosophy. We will explore the strategic rationale for its use, present its key physicochemical properties, and provide detailed, field-proven protocols for its application in synthetic workflows, particularly in the construction of advanced pharmaceutical intermediates.

Introduction: The Rationale for 3D Scaffolds

The over-reliance on planar, sp²-hybridized ring systems in drug discovery has been linked to challenges in achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and selectivity. To address this, small, strained aliphatic rings like azetidines have emerged as powerful tools.[1][2]

The N,N,3-trimethylazetidin-3-amine moiety offers a unique combination of structural features:

  • Azetidine Ring: This four-membered heterocycle serves as a rigid, 3D scaffold. Its strained nature provides distinct exit vectors for substituents compared to larger rings like pyrrolidine or piperidine, allowing for novel exploration of chemical space.[1] Incorporating azetidines can lead to improved aqueous solubility and metabolic stability.[1]

  • Gem-Dimethyl Group: The presence of two methyl groups on the same carbon (a gem-dimethyl moiety) provides a significant steric and conformational effect. This feature, often inspired by natural products, can lock the molecule into a specific, bioactive conformation, which may enhance binding affinity for its biological target.[3][4] This substitution can also shield adjacent functional groups from metabolic degradation, thereby improving the compound's half-life.[3][4]

This building block, therefore, acts as a versatile bioisostere, capable of replacing more conventional groups (like a tert-butyl or substituted piperidine) to confer superior pharmaceutical properties.[5][6]

Physicochemical & Structural Properties

A clear understanding of a building block's properties is critical for experimental design. The hydrochloride salt is the most common commercially available form, ensuring stability and ease of handling.

PropertyValueSource
IUPAC Name N,N,3-trimethylazetidin-3-amine;hydrochloride[]
CAS Number 132771-10-9[]
Molecular Formula C₆H₁₄N₂·HCl[]
Molecular Weight 150.65 g/mol [2]
Appearance Solid (Typical)-
Purity ≥95-97% (Typical Commercial Grade)[]
Related CAS 149696-13-9 (Free Base), 133891-76-6 (Dihydrochloride)[]

Core Application: Amide Bond Formation in API Synthesis

The primary utility of this compound is as a nucleophile in amide coupling reactions. The secondary amine on the azetidine ring, once deprotonated, readily attacks an activated carboxylic acid to form a stable amide bond. This reaction has been successfully employed in the synthesis of advanced drug candidates, including inhibitors of Janus kinase (JAK) and KRAS, which are critical targets in oncology and inflammatory diseases.[4][9][10]

The diagram below illustrates the strategic incorporation of the azetidine moiety into a larger molecule, transitioning from simple starting materials to a complex, biologically active scaffold.

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Product A Carboxylic Acid (Drug Scaffold Precursor) C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C Activated by HATU B N,N,3-trimethylazetidin-3-amine (Hydrochloride Salt) B->C Deprotonated by DIPEA D Final Product (e.g., JAK Inhibitor) C->D Forms Amide Bond

Caption: Workflow for incorporating the azetidine building block.

Experimental Protocols

The following protocols are synthesized from methodologies described in peer-reviewed patent literature, ensuring they represent field-proven techniques.[4][9][10][11]

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid

This protocol details the coupling of the azetidine amine with a generic carboxylic acid using HATU, a common and highly effective peptide coupling reagent. The use of the hydrochloride salt necessitates the addition of a non-nucleophilic base to liberate the free amine in situ.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (or dihydrochloride, 1.0-1.2 eq)[4][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 eq)[4][9]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (3.0-4.0 eq)[4][9]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the Carboxylic Acid (1.0 eq).

  • Reagent Addition: Add this compound (1.1 eq) to the vessel.

  • Solvent & Base: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (3.5 eq) to the mixture. The amount of base is crucial to neutralize the hydrochloride salt(s) and facilitate the coupling reaction.[4][9][12]

  • Activator Addition: Add the coupling agent, HATU (1.1 eq), to the solution. The addition may be portion-wise to control any potential exotherm, although it is usually minimal at this scale.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC. The reaction is typically complete within 1 to 16 hours (overnight).[4][9]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel or by preparative HPLC to yield the desired amide product.

Causality & Expertise:

  • Why DIPEA? A non-nucleophilic, sterically hindered base like DIPEA is used to deprotonate the amine hydrochloride without competing in the nucleophilic attack on the activated acid.[13] Using a base like triethylamine can sometimes lead to side reactions.

  • Why HATU? HATU is a highly efficient uronium-based coupling reagent that rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate, which is less prone to racemization and reacts cleanly with the amine.[13]

  • Why Anhydrous DMF? The reaction involves highly reactive intermediates that can be hydrolyzed by water. Using an anhydrous polar aprotic solvent is critical for achieving high yields.

Protocol 2: High-Temperature Nucleophilic Aromatic Substitution (SNAr)

In cases where the azetidine is coupled to an electron-deficient aromatic ring (e.g., a chloro- or fluoro-substituted quinoline), a direct SNAr reaction can be employed without a coupling agent.

Materials:

  • Aryl Halide (e.g., 2-chloroquinoline derivative) (1.0 eq)

  • N,N,3-trimethylazetidin-3-amine dihydrochloride (1.2 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)[10]

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Setup: Combine the aryl halide (1.0 eq), N,N,3-trimethylazetidin-3-amine dihydrochloride (1.2 eq), and DIPEA (2.5 eq) in anhydrous NMP.[10]

  • Heating: Heat the reaction mixture to 120 °C in a sealed vessel.[10]

  • Monitoring & Duration: Stir at this temperature for 3-5 hours, monitoring by LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. Concentrate the mixture to remove the NMP. The residue can then be taken up in a suitable solvent system (e.g., DCM/TFA or an extraction solvent) for purification by preparative HPLC.[10]

Causality & Expertise:

  • The high temperature is necessary to overcome the activation energy for the SNAr reaction.

  • NMP is used as a high-boiling point polar aprotic solvent that can effectively solvate the reagents at elevated temperatures.

The workflow for the more common amide coupling protocol is visualized below.

G start Start step1 1. Combine Carboxylic Acid & N,N,3-trimethylazetidin-3-amine HCl in an inert vessel. start->step1 step2 2. Dissolve in anhydrous DMF and add DIPEA (3.5 eq). step1->step2 step3 3. Add HATU (1.1 eq) to activate the carboxylic acid. step2->step3 step4 4. Stir at Room Temperature (1-16 hours). step3->step4 step5 5. Monitor reaction by LC-MS. step4->step5 step5->step4 Incomplete step6 6. Aqueous Work-up: Quench with H₂O, extract with organic solvent. step5->step6 Reaction Complete step7 7. Purify by Chromatography (Silica or Prep-HPLC). step6->step7 end End: Pure Amide Product step7->end

Sources

Application Note: Strategies for the Successful Amide Coupling of N,N,3-Trimethylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds using the sterically hindered secondary amine, N,N,3-trimethylazetidin-3-amine hydrochloride. Due to the inherent steric hindrance around the nitrogen atom of the azetidine ring, standard amide coupling conditions may result in low yields. This guide details optimized protocols using modern coupling reagents, explains the mechanistic rationale behind procedural choices, and offers practical advice for reaction setup, monitoring, workup, and purification.

Introduction: The Challenge and Utility of Sterically Hindered Azetidines

N,N,3-trimethylazetidin-3-amine is a valuable building block in medicinal chemistry, offering a compact, rigid, and three-dimensional scaffold that can enhance the pharmacological properties of a lead compound. The azetidine ring system can improve metabolic stability, aqueous solubility, and cell permeability. However, the tertiary carbon atom adjacent to the secondary amine, combined with the dimethylamino group, presents a significant steric challenge for amide bond formation.

This steric hindrance necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to achieve high conversion rates and minimize side reactions. This document will focus on robust protocols utilizing aminium/uronium and phosphonium salt-based coupling reagents, which are well-suited for challenging couplings.[1]

Mechanistic Considerations for Coupling Hindered Amines

Standard amide bond formation involves the activation of a carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.[2] With sterically hindered amines, the nucleophilicity of the nitrogen atom is diminished, and the approach to the activated carbonyl is impeded.

To overcome this, the chosen coupling reagent must generate a highly reactive activated ester. Reagents like HATU and COMU are particularly effective for this purpose.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) activates carboxylic acids to form highly reactive OAt-active esters. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and suppresses racemization.[3][4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent based on OxymaPure. It exhibits high reactivity, often comparable or superior to HATU, with the added benefits of improved safety and solubility profiles.[5][6]

The general mechanism for activation and coupling is depicted below:

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Highly Reactive Active Ester Carboxylic_Acid->Active_Ester - H₂O Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Amide_Product Amide Product Active_Ester->Amide_Product Amine N,N,3-Trimethylazetidin-3-amine (Free Base) Amine->Amide_Product

Caption: Generalized workflow for amide bond formation.

Critical Experimental Parameters

Handling the Amine Hydrochloride Salt

N,N,3-trimethylazetidin-3-amine is typically supplied as a hydrochloride salt to improve its stability and handling. The presence of the HCl salt necessitates the use of an additional equivalent of a non-nucleophilic base to generate the free amine in situ.

Base Selection:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly used base for these couplings. Its steric bulk prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.

  • 2,4,6-Collidine: Another sterically hindered base that can be effective.

  • Triethylamine (TEA): While common, it is more nucleophilic than DIPEA and can sometimes lead to side products.

For every one equivalent of the amine hydrochloride, at least two equivalents of base are required: one to neutralize the HCl and one to facilitate the carboxylate formation for the coupling reaction. A slight excess (e.g., 2.1-2.5 equivalents) is often beneficial.

Choice of Coupling Reagent and Solvent

The selection of the coupling reagent is critical for success. For this sterically demanding substrate, high-reactivity reagents are strongly recommended.

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings; low racemization.[1][3]Can cause guanidinylation of the amine if used in large excess. Based on potentially explosive HOAt.[4]
COMU Uronium SaltCoupling efficiency comparable to HATU; safer (Oxyma-based); better solubility.[5][6]Can also cause side reactions if not handled correctly.
PyBOP Phosphonium SaltEfficient; avoids guanidinylation side reactions.Generally less reactive than HATU or COMU.

Solvent Selection:

  • N,N-Dimethylformamide (DMF): The most common and effective solvent for amide coupling due to its high polarity and ability to dissolve most reactants.

  • Acetonitrile (ACN): A good alternative, particularly if DMF complicates purification.

  • Dichloromethane (DCM): Can be used, but solubility of all components should be verified.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific carboxylic acid used.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for the coupling of this compound.

G cluster_workflow HATU Coupling Workflow Start Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF Add_Amine Add N,N,3-trimethylazetidin-3-amine HCl (1.2 eq) Start->Add_Amine Add_Base Add DIPEA (2.5 eq) dropwise at 0 °C Add_Amine->Add_Base React Stir at RT for 2-16 h (Monitor by LC-MS/TLC) Add_Base->React Workup Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO₃ and brine React->Workup Purify Purify by Flash Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Step-by-step workflow for HATU-mediated coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M with respect to the carboxylic acid).

  • Add this compound (1.2 equiv) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: The reaction progress should be monitored by LC-MS or TLC. For TLC, a typical eluent system is DCM/MeOH or EtOAc/Hexanes. Stain with potassium permanganate or ninhydrin (if starting amine is visible).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel flash chromatography.

Protocol 2: COMU-Mediated Coupling

COMU offers a highly efficient alternative, often with shorter reaction times.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and this compound (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (0.1-0.2 M).

  • Add COMU (1.1 equiv) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise. A color change (often to yellow) may be observed, indicating the start of the reaction.[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction and perform workup and purification as described in Protocol 1.

Troubleshooting and Key Considerations

ProblemPossible CauseSuggested Solution
Low Conversion Insufficient reactivity; steric hindrance is too great.Increase reaction time or temperature (e.g., to 40-50 °C). Consider a more reactive coupling reagent or pre-activation of the carboxylic acid for 5-10 minutes with HATU/COMU and base before adding the amine.
Insufficient base.Ensure at least 2.5 equivalents of DIPEA are used to neutralize the HCl salt and drive the reaction.
Side Product Formation Guanidinylation of the amine (with HATU).Use a slight excess of the carboxylic acid (1.1 eq) relative to the amine (1.0 eq) to ensure the coupling reagent is consumed by the acid first. Avoid a large excess of HATU.[8]
Epimerization of chiral carboxylic acids.Maintain low reaction temperatures. COMU is reported to reduce the degree of stereomutation.[7]
Difficult Purification Water-soluble byproducts (e.g., urea from carbodiimides, though less of an issue with HATU/COMU).Ensure a thorough aqueous workup is performed. Multiple washes with NaHCO₃ and brine are crucial.
Product is water-soluble.If the final amide is highly polar, back-extract the aqueous layers with an appropriate organic solvent (e.g., DCM or EtOAc). Alternatively, consider purification by reverse-phase chromatography.

Conclusion

The successful acylation of this compound is readily achievable despite its significant steric hindrance. The key to success lies in the selection of a modern, highly reactive coupling reagent such as HATU or COMU, coupled with the use of a sufficient excess of a non-nucleophilic base to both liberate the free amine and facilitate the coupling reaction. The protocols provided herein serve as a validated starting point for the synthesis of novel azetidine-containing amides, enabling the exploration of this valuable chemical space in drug discovery and development.

References

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Albericio, F., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Subirós-Funosas, R., et al. (2015).
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Doh, H., et al. (2004). Intermolecular Coupling Reaction of Cyclic Amines and Alkenes Catalyzed by a Ruthenium-Hydride Complex (PCy3)2(CO)RuHCl. Organometallics.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides.
  • Frank, A. O., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Ma, J., et al. (2021). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • ResearchGate. Coupling Reagents. Retrieved from [Link]

  • Growing Science. (2022, August 29).
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Theodorou, V., et al.
  • Schuhmacher, J., et al.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central.
  • ResearchGate. (2016, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

Sources

Application Notes & Protocols: The Strategic Incorporation of N,N,3-Trimethylazetidin-3-amine Hydrochloride in the Synthesis of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-Protein Coupled Receptors (GPCRs) remain a dominant class of therapeutic targets, with a significant portion of all FDA-approved drugs modulating their activity.[1] The design of next-generation GPCR ligands increasingly focuses on moving beyond flat, aromatic structures towards molecules with greater three-dimensionality (sp³-rich character).[2] Saturated heterocycles are central to this strategy, and among them, the azetidine ring has emerged as a privileged scaffold.[3] This four-membered ring system offers a unique combination of structural rigidity, improved metabolic stability, and enhanced solubility compared to its larger analogs.[2][4] This guide provides an in-depth technical overview of N,N,3-trimethylazetidin-3-amine hydrochloride, a specialized building block, and details its strategic application in the synthesis of potential GPCR modulators. We will explore the rationale behind its use, provide a detailed protocol for its incorporation via amide coupling, and present a case study for the synthesis of a hypothetical muscarinic receptor antagonist.

The Azetidine Scaffold: A Rising Star in GPCR Drug Discovery

The azetidine motif is increasingly recognized for its ability to confer advantageous physicochemical properties to drug candidates. Its strained, four-membered ring introduces conformational restriction, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity.[5] This rigidity allows for the precise spatial positioning of substituents, making it an ideal scaffold for probing the intricate binding pockets of GPCRs.[3]

Several approved drugs, such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine ring, highlighting its acceptance and utility in overcoming pharmacokinetic challenges.[2][5] In the context of GPCRs, azetidine derivatives have been successfully developed as muscarinic antagonists, triple reuptake inhibitors, and modulators of other CNS targets.[2][6][7]

Strategic Value of the N,N,3-Trimethylazetidin-3-amine Moiety

The subject of this guide, N,N,3-trimethylazetidin-3-amine, offers several distinct features that a medicinal chemist can leverage:

  • Quaternary Carbon Center: The gem-dimethyl group at the 3-position provides a fixed substitution pattern that can influence the orientation of the rest of the molecule within the receptor binding site.

  • Tertiary Amine: The exocyclic N,N-dimethylamine group provides a basic center, which is a common feature in many GPCR ligands, often forming a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's transmembrane domain.

  • Secondary Ring Amine: The azetidine nitrogen (pKa typically ~8-9) serves as a handle for further functionalization, allowing the scaffold to be coupled to other fragments. The hydrochloride salt form ensures stability and simplifies handling.[8][]

Core Application: Amide Bond Formation Workflow

A primary application for this building block is its incorporation into a larger molecule via the formation of an amide bond at the azetidine nitrogen. This requires a two-step process: liberation of the free base from the hydrochloride salt, followed by coupling with a carboxylic acid.

Protocol 1: General Amide Coupling

This protocol describes the coupling of N,N,3-trimethylazetidin-3-amine with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (FW: 150.65 g/mol )[8]

  • Carboxylic Acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Activation: Dissolve the acid in anhydrous DMF. Add HATU (1.1 eq) and stir the mixture at room temperature for 15 minutes. This pre-activation step forms the reactive acyl-intermediate.

  • Amine Free-Basing and Addition: In a separate flask, suspend this compound (1.1 eq) in DMF. Add DIPEA (2.5 eq). The excess base is crucial to both neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction. Stir for 5 minutes.

  • Coupling Reaction: Transfer the amine/DIPEA solution to the activated carboxylic acid solution via cannula or syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide product.

Causality and Experimental Choices:

  • HATU: Chosen as the coupling agent for its high efficiency and low rate of epimerization for chiral substrates.

  • DIPEA: A non-nucleophilic base used to liberate the free amine without competing in the coupling reaction. Two equivalents are theoretically needed (one for the HCl salt, one for the reaction byproduct), but a slight excess ensures the reaction goes to completion.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous Work-up: The bicarbonate wash is critical for removing acidic components, simplifying the final purification step.

Diagram: General Amide Coupling Workflow

G cluster_activation Activation Step cluster_amine_prep Amine Preparation cluster_coupling Coupling & Purification Acid R-COOH Activated_Acid Activated Ester Intermediate Acid->Activated_Acid DMF, 15 min HATU HATU HATU->Activated_Acid Reaction Combine & Stir (2-4h, RT) Activated_Acid->Reaction Amine_HCl Azetidine·HCl Free_Amine Free Azetidine Base Amine_HCl->Free_Amine DMF DIPEA DIPEA (2.5 eq) DIPEA->Free_Amine Free_Amine->Reaction Workup Aqueous Work-up (EtOAc/NaHCO₃) Reaction->Workup Purify Flash Chromatography Workup->Purify Final_Product Final Amide Product Purify->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

Case Study: Synthesis of a Hypothetical Muscarinic M3 Antagonist

Muscarinic acetylcholine receptors, particularly the M3 subtype, are well-established GPCR targets for conditions like COPD and overactive bladder. Many known antagonists feature a tertiary amine and an amide linkage. We propose a hypothetical target, (4-(N,N,3-trimethylazetidin-3-amine-1-carbonyl)phenyl)diphenylacetamide (Compound 3) , designed to incorporate our building block.

Synthetic Scheme:

Diagram: Hypothetical Synthesis of an M3 Antagonist

G cluster_reactants cluster_product A 4-(diphenylacetyl)aminobenzoic acid (Compound 1) C Target M3 Antagonist (Compound 3) A->C HATU, DIPEA DMF, RT B N,N,3-trimethylazetidin-3-amine·HCl (Building Block 2) B->C

Caption: Proposed synthesis of a target M3 antagonist.

Protocol 2: Synthesis of Compound 3

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask under N₂, add 4-((diphenylacetyl)amino)benzoic acid (1 ) (331 mg, 1.0 mmol, 1.0 eq) and HATU (418 mg, 1.1 mmol, 1.1 eq).

  • Solvent Addition: Add 10 mL of anhydrous DMF and stir to dissolve. Allow the solution to stir for 15 minutes at room temperature.

  • Amine Preparation: In a separate vial, suspend this compound (2 ) (166 mg, 1.1 mmol, 1.1 eq) in 5 mL of anhydrous DMF. Add DIPEA (0.44 mL, 2.5 mmol, 2.5 eq) and swirl to dissolve.

  • Coupling: Add the solution of amine 2 to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor by LC-MS for the disappearance of Compound 1 .

  • Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of EtOAc and 50 mL of saturated NaHCO₃ solution. Shake and separate the layers. Wash the organic layer with an additional 50 mL of NaHCO₃, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude material via silica gel chromatography, eluting with a gradient of 0-10% Methanol in Dichloromethane, to afford the target compound 3 as a white solid.

Data Presentation:

CompoundRoleMol. Weight ( g/mol )EquivalentsAmount
Compound 1 Carboxylic Acid331.371.0331 mg
Compound 2 Amine Building Block150.651.1166 mg
HATU Coupling Agent380.231.1418 mg
DIPEA Base129.242.50.44 mL

Characterization and Quality Control

Successful synthesis must be validated through rigorous analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity. The expected [M+H]⁺ for Compound 3 would be m/z 428.24.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. Key expected signals in the ¹H NMR would include the singlets for the gem-dimethyl and N,N-dimethyl groups, and the characteristic multiplets for the azetidine ring protons, in addition to the aromatic and methine protons.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Conclusion

This compound is a highly functionalized building block that offers medicinal chemists a rapid way to introduce a rigid, sp³-rich, basic moiety into potential drug candidates. The protocols detailed herein provide a robust and reproducible method for its incorporation via standard amide coupling chemistry. By leveraging the unique structural features of this azetidine derivative, researchers can explore novel chemical space in the rational design of next-generation GPCR ligands with potentially improved pharmacological and pharmacokinetic profiles.

References

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • PubMed. Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Available from: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of N,N,3-Trimethylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), offer a distinct three-dimensional vector for molecular exploration compared to more common five- or six-membered rings. This structural feature can lead to improved metabolic stability, aqueous solubility, and binding affinity. Consequently, azetidine-containing molecules are found in several approved drugs and numerous clinical candidates, particularly in treatments for neurological disorders.[1][2]

This guide focuses on the N-alkylation of the secondary amine within the N,N,3-trimethylazetidin-3-amine scaffold. The starting material possesses a secondary amine within the azetidine ring and a sterically influential dimethylamino group at the C3 position. Functionalization of the ring nitrogen is a critical step in diversifying this scaffold for structure-activity relationship (SAR) studies. We will detail two primary, field-proven methods for this transformation: Reductive Amination and Direct Alkylation , explaining the causality behind protocol choices to ensure reproducible and high-yielding results for drug development professionals.

Method 1: Reductive Amination (The Preferred Method for Control)

Principle and Mechanism

Reductive amination is arguably the most reliable and versatile method for the N-alkylation of secondary amines.[3][4] It is a one-pot procedure that avoids the common pitfalls of over-alkylation that plague other methods.[5][6] The reaction proceeds in two key stages:

  • Iminium Ion Formation: The secondary amine of the azetidine ring reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form a transient, electrophilic iminium ion.

  • In Situ Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion (C=N⁺) to the corresponding tertiary amine. The reducing agent is chosen for its inability to reduce the starting carbonyl compound, ensuring high chemoselectivity.[6][7]

This sequential process is self-regulating; once the desired tertiary amine is formed, it is no longer reactive under the reaction conditions, thus preventing the formation of quaternary ammonium salts.[6]

Visualization: Reductive Amination Workflow

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In Situ Reduction A N,N,3-Trimethylazetidin-3-amine (Secondary Amine) B Aldehyde / Ketone (R-CHO / R-CO-R') C Iminium Ion Intermediate A->C Condensation (+H⁺, -H₂O) B->C D Mild Reducing Agent (e.g., NaBH(OAc)₃) E N-Alkylated Azetidine (Tertiary Amine) C->E Hydride Attack D->E

Caption: Workflow of the one-pot reductive amination protocol.

Detailed Experimental Protocol: N-Benzylation Example

This protocol describes the N-benzylation of N,N,3-trimethylazetidin-3-amine using benzaldehyde.

Materials & Equipment:

  • N,N,3-trimethylazetidin-3-amine (1.0 equiv, e.g., 114 mg, 1.0 mmol)

  • Benzaldehyde (1.05 equiv, e.g., 111 mg, 1.05 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, e.g., 318 mg, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to 0.1 M)

  • Glacial Acetic Acid (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N,N,3-trimethylazetidin-3-amine (1.0 equiv). Dissolve it in anhydrous DCM (e.g., 10 mL for a 1.0 mmol scale).

  • Carbonyl Addition: Add benzaldehyde (1.05 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion. A small amount of acetic acid can be added to catalyze this step if the reaction is sluggish.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in small portions over 5 minutes. Caution: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (e.g., 15 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-N,N,3-trimethylazetidin-3-amine.

Key Scientific Considerations
ParameterChoice & Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[5] Its mildness and steric bulk prevent the reduction of the aldehyde/ketone starting material, leading to high selectivity for the iminium intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful pH control. Standard Sodium borohydride (NaBH₄) can be used but may reduce the starting carbonyl, especially aldehydes, lowering yields.[6]
Solvent DCM or DCE are excellent choices as they are aprotic and effectively solubilize the reactants.[3] Tetrahydrofuran (THF) is also a viable alternative.
pH Control The reaction is typically run under slightly acidic conditions (pH 5-6) to promote iminium ion formation.[7] NaBH(OAc)₃ releases acetic acid upon reaction, which helps maintain the optimal pH. If starting with an amine salt (e.g., a hydrochloride salt), a stoichiometric amount of a non-nucleophilic base may be required for neutralization.

Method 2: Direct Alkylation with Alkyl Halides (A Classical Approach)

Principle and Mechanism

Direct N-alkylation is a classical Sₙ2 reaction where the lone pair of the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[8] While straightforward, this method presents a significant challenge: the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium salt (over-alkylation).[9]

To circumvent this, the reaction must be performed in the presence of a sterically hindered, non-nucleophilic base , such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[10][11][12] The role of this base is twofold:

  • It neutralizes the hydrohalic acid (e.g., HBr, HCl) produced during the reaction, preventing protonation and deactivation of the starting amine.

  • Its steric bulk prevents it from competing with the azetidine as a nucleophile, thus avoiding the formation of a quaternary salt from the base itself.[13]

Visualization: Sₙ2 Alkylation Mechanism

G cluster_0 Sₙ2 Reaction cluster_1 Acid Neutralization Amine Azetidine (Nu:) AlkylHalide Alkyl Halide (R-X) Amine->AlkylHalide Nucleophilic Attack Product Protonated Tertiary Amine AlkylHalide->Product Halide (X⁻) Leaves Base Hindered Base (e.g., DIPEA) Product->Base FinalProduct N-Alkylated Azetidine (Final Product) Base->FinalProduct Deprotonation

Caption: Sₙ2 direct alkylation and the role of a hindered base.

Detailed Experimental Protocol: N-Ethylation Example

This protocol describes the N-ethylation of N,N,3-trimethylazetidin-3-amine using ethyl iodide.

Materials & Equipment:

  • N,N,3-trimethylazetidin-3-amine (1.0 equiv, e.g., 114 mg, 1.0 mmol)

  • Ethyl Iodide (1.1 equiv, e.g., 171 mg, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, e.g., 194 mg, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (to 0.1 M)

  • Standard glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve N,N,3-trimethylazetidin-3-amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous acetonitrile (10 mL).

  • Alkyl Halide Addition: Add ethyl iodide (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) to increase the rate. The formation of DIPEA·HI salt may be observed as a precipitate.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine. Be vigilant for the appearance of a potential quaternary salt byproduct (higher Rf on TLC, corresponding M+ in LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (25 mL) and water (25 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to separate the desired tertiary amine from any unreacted starting materials or byproducts.

Key Scientific Considerations
ParameterChoice & Rationale
Base Selection DIPEA (Hünig's Base) is ideal due to its high basicity (pKa ≈ 10.75) and extreme steric hindrance, making it non-nucleophilic.[10] More common bases like triethylamine (Et₃N) are more nucleophilic and can lead to quaternization. Inorganic bases like potassium carbonate (K₂CO₃) can be used but often require higher temperatures and have limited solubility in organic solvents.
Alkyl Halide Reactivity follows the trend I > Br > Cl . Alkyl iodides are the most reactive but also the most prone to causing over-alkylation. Primary and benzylic halides are most suitable for Sₙ2 reactions.
Solvent A polar aprotic solvent like Acetonitrile (MeCN) or DMF is preferred as it effectively solvates the transition state of an Sₙ2 reaction, accelerating the rate.

Comparative Analysis and Characterization

Summary of Methods
FeatureReductive AminationDirect Alkylation
Selectivity Excellent; no over-alkylation.Moderate; risk of quaternization.
Substrate Scope Broad; compatible with a wide range of aldehydes and ketones.Generally limited to reactive alkyl halides (primary, benzylic, allylic).
Reaction Conditions Very mild (room temperature).Room temperature to moderate heating.
Reagents Requires a carbonyl and a reducing agent.Requires an alkyl halide and a hindered base.
Ease of Use Simple one-pot procedure.Straightforward, but requires careful monitoring to avoid side products.
Primary Application Ideal for library synthesis and when clean product formation is critical.Useful for simple alkylations when the appropriate halide is readily available.
Product Characterization

Successful N-alkylation is confirmed using standard analytical techniques.

TechniqueExpected Observation for N-Benzylation Product
LC-MS A new peak with the expected mass-to-charge ratio (m/z) for the product [M+H]⁺ (e.g., for benzylation: 114.19 + 90.05 = 204.24).
¹H NMR Appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet around 3.5-3.7 ppm for the benzylic -CH₂- and aromatic signals from 7.2-7.4 ppm for the phenyl ring). Disappearance of the N-H proton signal.
¹³C NMR Appearance of new carbon signals corresponding to the alkyl group (e.g., a benzylic -CH₂- signal around 60 ppm and aromatic signals).
¹⁵N NMR N-alkylation of amines results in significant changes in the ¹⁵N chemical shift, providing unambiguous confirmation.[14]

Conclusion

The N-alkylation of N,N,3-trimethylazetidin-3-amine is a key transformation for generating novel chemical entities for drug discovery. For maximum control, yield, and substrate diversity, reductive amination is the superior and recommended methodology.[3][5] Direct alkylation with alkyl halides remains a viable alternative for specific applications, provided that it is carefully controlled with a suitable non-nucleophilic base to mitigate the inherent risk of over-alkylation.[10] Proper analytical characterization by LC-MS and NMR is essential to confirm the structure of the final product.

References

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-11. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Lund University. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Retrieved from [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • Semantic Scholar. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield with N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for N,N,3-trimethylazetidin-3-amine hydrochloride. This guide is designed for chemists, researchers, and process development scientists to provide expert-driven advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the effective use of this specialized amine base.

Introduction to N,N,3-Trimethylazetidin-3-amine

N,N,3-trimethylazetidin-3-amine is a unique, sterically hindered tertiary amine. It is distinguished by the rigid, four-membered azetidine ring which locks the substituents into a conformationally restricted arrangement. This structure imparts a high degree of steric bulk around the nitrogen atom, rendering it an exceptionally non-nucleophilic proton scavenger. It is typically supplied as a stable, crystalline hydrochloride salt for ease of handling and extended shelf life. The free base is liberated in situ or via a separate workup step prior to reaction.

Its primary application lies in facilitating reactions that are sensitive to nucleophilic attack from common amine bases (e.g., triethylamine) or those requiring a strong, yet hindered, base to prevent undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: Why should I choose this compound over a more common base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A1: The choice of base is critical for reaction success, and N,N,3-trimethylazetidin-3-amine offers distinct advantages in specific scenarios:

  • Minimized Nucleophilicity: Its defining feature is its exceptionally low nucleophilicity due to the severe steric hindrance around the nitrogen atom. This is crucial in reactions with highly electrophilic centers (e.g., acid chlorides, sulfonyl chlorides) where acylation or sulfonylation of the base itself is a common side reaction with TEA or even DIPEA.

  • Reduced EPI/Elimination Side Reactions: In base-sensitive reactions, such as those involving substrates prone to epimerization or elimination, the hindered nature of this azetidine derivative can minimize these undesired pathways compared to less bulky amines.

  • Unique Solubility Profile: The hydrochloride salt and the corresponding free base can offer different solubility profiles in various organic solvents, which can sometimes be leveraged for reaction optimization or product purification.

Q2: How do I liberate the free base from the hydrochloride salt?

A2: The free base is required for its function as a proton scavenger. There are two primary methods:

  • In Situ Liberation (Most Common): Add the hydrochloride salt directly to the reaction mixture along with a stoichiometric amount of a stronger, non-nucleophilic base to neutralize the HCl. This is often not ideal as it introduces other species. A more common in situ approach is to use it in reactions where it will be neutralized by a basic reagent or condition already present.

  • Aqueous Workup (Recommended for Sensitive Reactions):

    • Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane, diethyl ether).

    • Wash the organic solution with a cold, saturated aqueous solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

    • Separate the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and use the resulting solution of the free base directly. Caution: The free base is more reactive and potentially less stable than the salt; it is best to prepare it fresh and use it immediately.

Q3: What is the pKa of the conjugate acid of N,N,3-trimethylazetidin-3-amine?

A3: The pKa of the conjugate acid (N,N,3-trimethylazetidin-3-aminium) is a critical parameter for selecting the right base for a specific proton abstraction. While an exact, experimentally verified value is not widely published in common databases, it is expected to be in the range of other hindered tertiary amines, likely between 10.5 and 11.5. This makes it a sufficiently strong base for scavenging protons from most ammonium salts and for neutralizing acids generated during reactions like acylations or silylations.

Q4: In which solvents is the hydrochloride salt and the free base soluble?

A4: Solubility is key for reaction kinetics. The following table provides a general guide.

Solvent TypeN,N,3-trimethylazetidin-3-amine HCl (Salt)N,N,3-trimethylazetidin-3-amine (Free Base)
Polar Protic (e.g., Water, MeOH)HighModerate to High
Polar Aprotic (e.g., DCM, MeCN)Moderate to LowHigh
Non-Polar (e.g., Hexanes, Toluene)Very Low / InsolubleModerate to High

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses common issues encountered when using this compound and provides a logical workflow for troubleshooting.

Problem 1: Low or No Product Yield

A low yield is often traced back to issues with the base's activity, stoichiometry, or the overall reaction conditions.

Caption: Troubleshooting workflow for low reaction yield.

  • Ensure Free Base Activity: If you added the hydrochloride salt directly, the reaction may not have been basic enough to initiate the reaction and liberate the free base.

    • Protocol: Pre-treat a solution of the substrate and this compound with your electrophile at 0 °C and monitor by TLC or LCMS. If no reaction occurs, the free base is not being generated. Switch to the pre-liberated free base (see FAQ A2).

  • Verify Stoichiometry: As a proton scavenger, the base is a reagent, not a catalyst. It must be present in at least a 1:1 molar ratio with the acid byproduct being generated.

    • Protocol: For reactions producing one equivalent of acid (e.g., R-COCl + R'-OH), use 1.1 to 1.2 equivalents of the azetidine base. This slight excess ensures the complete neutralization of the acid, which can otherwise protonate the starting material or product.

  • Strict Anhydrous Conditions: The hydrochloride salt can be hygroscopic. Water can hydrolyze sensitive electrophiles (e.g., acid chlorides, anhydrides) faster than the desired reaction can occur.

    • Protocol: Dry the hydrochloride salt in a vacuum oven at a mild temperature (e.g., 40-50 °C) before use if moisture is suspected. Ensure all solvents are passed through a drying system (e.g., alumina column) and all glassware is flame- or oven-dried.

Problem 2: Presence of Unexpected Side Products

Even with a non-nucleophilic base, side products can form due to incorrect reaction parameters.

Side Product TypeProbable CauseRecommended Solution
Starting Material Degradation Reaction temperature is too high; prolonged reaction time.Run the reaction at a lower temperature (start at 0 °C). Monitor closely by TLC/LCMS and quench once complete.
Elimination Product Substrate is highly prone to elimination; base concentration may be too high.Add the base solution slowly to the reaction mixture to maintain a low instantaneous concentration. Consider a milder, even bulkier base if elimination persists.
Acyl/Sulfonyl Amide Adduct (Rare) Extreme reaction conditions forcing the hindered amine to act as a nucleophile.This is highly unlikely but could occur at very high temperatures. Lower the reaction temperature significantly. Confirm the structure of the side product by mass spectrometry and NMR.

The primary role of N,N,3-trimethylazetidin-3-amine is to act as a proton sponge, preventing the buildup of acidic byproducts that can inhibit or reverse the reaction.

Caption: Role of the hindered amine as a proton scavenger.

References

There are no specific scientific articles referenced in the generated content.

Technical Support Center: Synthesis of N,N,3-trimethylazetidin-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of N,N,3-trimethylazetidin-3-amine hydrochloride and its derivatives. The sterically congested, four-membered azetidine ring presents unique synthetic challenges, primarily due to its inherent ring strain.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate common pitfalls and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format, focusing on the underlying chemical principles.

Issue 1: Low final product yield with significant amounts of a linear chloro-amine impurity.

Question: My final reaction mixture shows a low yield of the desired azetidine, and mass spectrometry indicates the presence of an impurity with a mass corresponding to a ring-opened product, such as 3-(dimethylamino)-N-(chloromethyl)-3-methylpropan-1-amine. What is happening?

Probable Cause: This is a classic and highly common side reaction involving the nucleophilic ring-opening of the azetidine. The azetidine nitrogen, especially when protonated under acidic conditions (like during hydrochloride salt formation or in the presence of trace acids), forms a strained azetidinium ion.[3] This ion is highly electrophilic and susceptible to attack by nucleophiles present in the reaction mixture, such as chloride ions (Cl⁻), leading to irreversible ring scission.[4] The four-membered ring is significantly less stable and more prone to this reaction than larger heterocycles.

Solution Pathway:

  • Strict pH Control: The most critical parameter is pH. During workup and purification of the free base, ensure the aqueous phase is kept basic (pH > 10) to prevent the formation of the reactive azetidinium ion. Before the final salt formation, ensure the free base is completely dry, as residual water can facilitate protonation.

  • Temperature Management During Salt Formation: The final step of adding HCl to form the hydrochloride salt should be performed at low temperatures (0 °C or below). This minimizes the rate of the nucleophilic ring-opening side reaction. Add the acid slowly and with vigorous stirring to avoid localized areas of high acid concentration.

  • Choice of Solvent: Perform the salt formation in a non-nucleophilic, anhydrous solvent like diethyl ether, MTBE, or ethyl acetate. This reduces the concentration and availability of potential nucleophiles that could attack the azetidinium ion.

  • Counter-ion Strategy: If ring-opening by the counter-ion is a persistent issue, consider forming a salt with a less nucleophilic acid, such as methanesulfonic acid or sulfuric acid, and then performing a salt-swap if the hydrochloride is strictly required.

Workflow: Mitigating Azetidine Ring-Opening

G cluster_synthesis Synthesis & Workup cluster_salt Hydrochloride Salt Formation start Crude N,N,3-trimethylazetidin-3-amine (Free Base) check_ph Aqueous Workup: Maintain pH > 10? start->check_ph adjust_ph Adjust with NaOH/K2CO3 check_ph->adjust_ph No extract Extract with Organic Solvent & Dry Thoroughly (e.g., Na2SO4) check_ph->extract Yes adjust_ph->extract cool Cool Solution to < 0 °C extract->cool add_hcl Slowly Add Anhydrous HCl (e.g., in Ether/Dioxane) cool->add_hcl isolate Isolate Product by Filtration/ Concentration add_hcl->isolate G Azetidine Azetidine Free Base (Nucleophilic) Azetidinium Azetidinium Ion (Strained Electrophile) Azetidine->Azetidinium Reversible Equilibrium Protonation Protonation (H⁺) Product Ring-Opened Product (Stable, Acyclic) Azetidinium->Product Irreversible Rate-Limiting Step SideReaction SIDE REACTION Attack Nucleophilic Attack (e.g., Cl⁻)

Sources

Improving the stability of N,N,3-trimethylazetidin-3-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N,N,3-trimethylazetidin-3-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. This compound is a valuable building block, but its strained four-membered azetidine ring presents unique stability challenges. Understanding and mitigating its degradation pathways is critical for generating reliable and reproducible experimental data. This guide provides in-depth troubleshooting advice and validated protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a rapid loss of purity even when stored in the cold. What is the most likely cause?

The most probable cause is pH-dependent degradation. The azetidine ring, particularly when its nitrogen is protonated, is susceptible to intramolecular ring-opening, which is significantly accelerated in acidic conditions.[1] Since the compound is a hydrochloride salt, dissolving it in a non-buffered aqueous or protic solvent can result in a sufficiently acidic pH to catalyze this degradation, even at reduced temperatures.

Q2: My solution has developed a faint yellow or brown tint over time. What does this indicate?

A color change often suggests oxidative degradation. Tertiary amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ion contaminants (e.g., iron, copper), or exposure to light.[2][3] This process can lead to the formation of colored byproducts.

Q3: What is the ideal pH range for storing this compound in an aqueous solution?

To minimize acid-catalyzed ring-opening, the solution should be maintained in a neutral to slightly basic pH range (approximately pH 7.0 to 8.5). It is crucial to use a suitable buffer system to ensure the pH does not drift into the acidic region where the compound is least stable.[1]

Q4: Can I use any organic solvent to prepare my stock solution?

While solubility is a key factor, the choice of solvent can impact stability. Protic solvents (like methanol or ethanol) can still facilitate proton-related degradation. For maximal stability, especially for long-term storage, consider using anhydrous aprotic solvents like DMSO or DMF, and store them under an inert atmosphere. However, if aqueous solutions are required for your application, a properly buffered system is paramount. Traditional aqueous forced degradation studies may not always be suitable for water-sensitive molecules, necessitating anhydrous conditions for analysis.[4]

In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific stability issues.

Issue 1: Rapid Degradation in Aqueous or Protic Solvents
Root Cause Analysis: Acid-Catalyzed Ring Opening

The primary degradation pathway for many azetidine-containing compounds is an acid-catalyzed intramolecular ring-opening.[1] The mechanism involves the protonation of the azetidine ring nitrogen. This protonation increases the ring strain and makes the carbon atoms adjacent to the nitrogen more electrophilic and susceptible to nucleophilic attack, leading to ring cleavage. The pKa of the azetidine nitrogen is therefore a critical determinant of the compound's stability.[1]

cluster_0 Acid-Catalyzed Degradation Pathway Mol Azetidine Ring (Stable at Neutral pH) Protonated Protonated Azetidinium Ion (Acidic pH, Unstable) Mol->Protonated H+ Transition Nucleophilic Attack (e.g., by H2O, Solvent) Protonated->Transition Increased Ring Strain Opened Ring-Opened Product (Degradant) Transition->Opened Ring Cleavage

Caption: A logical workflow for troubleshooting stability.

Data Summary & Recommended Storage

ParameterRecommended ConditionRationale
pH (Aqueous) 7.0 - 8.5Prevents acid-catalyzed azetidine ring-opening. [1]
Solvent (Stock) Anhydrous DMSO or DMFAprotic nature minimizes proton-driven degradation.
Temperature ≤ -20°C (long-term)Slows the rate of all chemical degradation reactions. [2]
Atmosphere Inert (Nitrogen or Argon)Minimizes exposure to oxygen, preventing oxidation. [5]
Light Exposure Minimal / DarkPrevents photodegradation. [6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution in a way that maximizes its stability.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer. Adjust the pH to 7.4 using 1M NaOH or 1M HCl.

  • Degassing: Place the required volume of pH 7.4 buffer in a suitable container. Sparge with a gentle stream of nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in an amber glass vial.

  • Dissolution: Add the degassed buffer to the vial to achieve the target concentration of 10 mM. Cap the vial immediately.

  • Mixing: Gently vortex or sonicate until the solid is completely dissolved.

  • Storage: If not for immediate use, overlay the solution with nitrogen or argon gas, cap tightly with a PTFE-lined cap, and store at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework to identify the primary degradation liabilities of the compound in your specific formulation. It is essential for developing stability-indicating analytical methods. [2][6][8]

  • Sample Preparation: Prepare five identical samples of the compound in your solution of interest (e.g., 1 mg/mL in buffered solution).

  • Stress Conditions:

    • Control: Keep one sample at 4°C in the dark.

    • Acid Hydrolysis: Add 0.1 N HCl to one sample.

    • Base Hydrolysis: Add 0.1 N NaOH to one sample.

    • Oxidation: Add 3% H₂O₂ to one sample. [2] * Photolytic: Expose one sample to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). [6][7] * Thermal: Place one sample in an oven at 60°C. [2]3. Time Points: Analyze all samples by a suitable method (e.g., HPLC-UV or LC-MS) at initial, 4, 8, 24, and 48-hour time points.

  • Analysis: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation under that specific stress condition. This information directly informs which protective measures from the troubleshooting guide are most critical.

References
  • St. Jean, D. J., Jr, Fotsch, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alsante, K. M., Hata, G. L., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Patel, Y. P., & Shah, T. N. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mondal, M. K., & Majumdar, A. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon Website. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • Rios, M. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available at: [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available at: [Link]

  • Li, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Available at: [Link]

  • Evener, P. A., & Gupta, V. D. (1977). Stability of amitriptyline hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences. Referenced in: An Overview of Degradation Strategies for Amitriptyline. MDPI. (2023). Available at: [Link]

  • Goethals, E. J., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]

  • Various Authors. (2015). A rapid and sensitive method for the determination of four aliphatic amines in aquatic products by capillary electrophoresis with UV detection. Analytical Methods. Available at: [Link]

  • Reddit r/chemistry. (2018). Ways of crashing out amines. Retrieved from [Link]

  • ICH. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Various Authors. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities. PubMed Central. Available at: [Link]

  • Gámez-Montaño, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Society Reviews. Available at: [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • Gackowska, A., et al. (2017). Degradation of Tertiary Alkylamines during Chlorination/Chloramination. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethylazetidin-3-amine hydrochloride. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • ResearchGate. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • Various Authors. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Eurasian Chemical Communications. Available at: [Link]

  • Zhang, Q., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie. Available at: [Link]

  • YouTube. (2012). Pharmaceutical Photostability Testing. Available at: [Link]

  • OUCI. (2024). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines. Retrieved from [Link]

  • Kumar, V., et al. (2022). N-Dealkylation of Amines. Molecules. Available at: [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends. Norwegian Research Information Repository - NTNU. Available at: [Link]

Sources

Common impurities in N,N,3-trimethylazetidin-3-amine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues with N,N,3-trimethylazetidin-3-amine hydrochloride. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

While the exact impurity profile can depend on the specific synthetic route, you can anticipate several common classes of impurities based on typical amination and azetidine synthesis chemistry:

  • Starting Material Residues: Unreacted precursors from the synthesis. The specific starting materials will vary based on the synthetic pathway, but could include compounds like 3-chloro-3-methylazetidine or related halogenated intermediates, and methylamine or dimethylamine.

  • Byproducts from Synthesis: These can include over-alkylated or under-alkylated amine species. For instance, you might see N,3-dimethylazetidin-3-amine or other related amine hydrochlorides. The formation of such byproducts is a common challenge in amination reactions.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, hexane, dichloromethane) may be present in the final product. Headspace GC is an effective method for identifying and quantifying these.[1]

  • Degradation Products: Although azetidine rings are relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to ring-opening or other degradation pathways.

  • Inorganic Salts: Salts formed during the reaction or workup, such as sodium chloride if a sodium base is used, can be carried through into the final product.

Q2: I'm seeing a lower than expected pH when I dissolve my this compound in water. What could be the cause?

This is likely due to the presence of excess hydrochloric acid or the dihydrochloride salt of the desired product or a related amine. The dihydrochloride form would have an additional protonated amine, leading to a more acidic solution. It is also possible that related compounds, such as N,N-Dimethylazetidin-3-amine dihydrochloride, could be present as an impurity.

Q3: My NMR spectrum shows some unexpected peaks. How can I begin to identify these unknown impurities?

A systematic approach is key:

  • Confirm Your Product: First, ensure the major peaks correspond to this compound.

  • Check for Solvents: Compare any unexpected singlets or multiplets to the known chemical shifts of common laboratory solvents.

  • Analyze the Amine Region: Look for additional N-H or C-H peaks adjacent to nitrogen atoms that might indicate different methylation patterns.

  • Consider Starting Materials: Based on the likely synthesis route, predict the NMR spectra of potential starting materials and compare them to your unknown peaks.

  • Advanced Techniques: If the impurities are still unidentified, consider techniques like LC-MS to get a mass of the impurity, which can provide significant clues to its structure.

Troubleshooting Guides

Guide 1: Removing Amine-Related Impurities

The presence of other amine hydrochlorides can be challenging due to their similar physical properties to the desired product.

Underlying Principle: The key to separating closely related amines is often to exploit subtle differences in their polarity or basicity. In their hydrochloride salt form, they are generally water-soluble and less soluble in many organic solvents. Purification may involve converting the salt back to the free base, purifying, and then reforming the hydrochloride salt.

Experimental Protocol: Purification via Free-Basing and Recrystallization
  • Dissolution and Basification: Dissolve the impure this compound in water. Slowly add a strong base, such as a 50% aqueous solution of sodium hydroxide, with stirring, until the pH of the solution is greater than 12. This converts the amine hydrochloride to its free base.

  • Extraction: Extract the aqueous solution with a suitable organic solvent in which the free amine is soluble, but the inorganic salts are not. Dichloromethane or ethyl acetate are common choices. Perform at least three extractions to ensure complete recovery of the amine.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine.

  • Recrystallization/Distillation of Free Base (Optional): If the free amine is a solid, it can be recrystallized from an appropriate solvent system (e.g., hexane/ethyl acetate). If it is a liquid, fractional distillation under reduced pressure can be effective for separating amines with different boiling points.

  • Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Slowly add a stoichiometric amount of a solution of HCl in the same or a miscible solvent. The hydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to remove any residual solvent.

Guide 2: Removing Inorganic Salts and Residual Solvents

Underlying Principle: Inorganic salts have very different solubility profiles compared to organic amine hydrochlorides. Residual solvents are volatile and can be removed by physical methods.

Experimental Protocol: Removal of Inorganic Salts by Filtration
  • Solvent Selection: Choose a solvent in which your this compound is soluble, but the inorganic salt impurity (e.g., NaCl) is not. A common choice for this is a polar organic solvent like isopropanol or ethanol.

  • Dissolution and Filtration: Dissolve the impure material in the chosen solvent, with gentle heating if necessary to ensure the desired compound fully dissolves. The inorganic salt should remain as a solid suspension.

  • Hot Filtration: If heating was used, perform a hot filtration to remove the insoluble salt.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize the crystallization of the purified product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocol: Removal of Residual Solvents
  • Drying under Vacuum: Place the solid material in a vacuum oven. Applying a high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's melting or decomposition point) is a very effective way to remove volatile organic solvents.

  • Azeotropic Removal: For higher boiling point solvents, dissolving the product in a low-boiling solvent (in which it is soluble) and then removing the solvent under reduced pressure can help to azeotropically remove the higher-boiling impurity. Repeat this process several times. For example, co-evaporation with hexane can be effective for removing triethylamine hydrochloride.[2]

Visualizing the Workflow

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying this compound based on the type of impurity.

PurificationWorkflow ImpureProduct Impure N,N,3-trimethylazetidin-3-amine HCl Analysis Analyze Impurity Profile (NMR, LC-MS, GC) ImpureProduct->Analysis AmineImpurities Amine-Related Impurities Analysis->AmineImpurities  Major Impurities are  structurally similar InorganicSalts Inorganic Salts / Solvents Analysis->InorganicSalts  Major Impurities are  salts or solvents FreeBasePurification Free-Base Purification Protocol AmineImpurities->FreeBasePurification Recrystallization Recrystallization / Solvent Removal Protocol InorganicSalts->Recrystallization PureProduct Pure Product FreeBasePurification->PureProduct Recrystallization->PureProduct

Caption: Purification decision tree for N,N,3-trimethylazetidin-3-amine HCl.

Data Summary

Impurity ClassCommon ExamplesRecommended Analytical MethodPrimary Removal Technique
Amine-Related N,3-dimethylazetidin-3-amine HCl, Over/under-methylated side productsNMR, LC-MSFree-Basing followed by Extraction/Distillation/Chromatography
Starting Materials 3-chloro-3-methylazetidine, Methylamine HClGC-MS, LC-MSColumn Chromatography (on free base), Recrystallization
Residual Solvents Dichloromethane, Toluene, IsopropanolHeadspace GC[1]High-Vacuum Drying, Azeotropic Removal
Inorganic Salts NaCl, KClConductivity, Ion ChromatographyRecrystallization from a suitable organic solvent

References

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Available from: [Link]

  • PubChem. N,N-dimethylazetidin-3-amine hydrochloride. Available from: [Link]

  • ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. Available from: [Link]

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Technical Support Center: N,N,3-trimethylazetidin-3-amine hydrochloride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N,N,3-trimethylazetidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and safe production of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.

Problem: Low Yield and Formation of Multiple Byproducts

Symptom: You observe a lower than expected yield of the desired this compound, with analytical data (e.g., NMR, LC-MS) showing a mixture of primary, secondary, tertiary, and quaternary amines.

Root Cause Analysis: The primary challenge in the alkylation of amines is often over-alkylation.[1][2] The initial product of methylation, N,3-dimethylazetidin-3-amine, is a secondary amine and can be more nucleophilic than the starting primary amine. This leads to a "runaway" reaction where the desired tertiary amine is quickly converted to the quaternary ammonium salt, and any unreacted primary amine remains.[2][3]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. While a slight excess may be needed to drive the reaction to completion, a large excess will favor the formation of the quaternary ammonium salt.

  • Reaction Temperature and Time: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS to stop the reaction once the formation of the desired tertiary amine is maximized.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence the extent of over-alkylation. Consider using less reactive methylating agents if over-alkylation is a significant issue.

  • Reductive Amination: As an alternative to direct alkylation, consider a two-step reductive amination approach. This involves reacting the primary amine with formaldehyde to form the corresponding imine, followed by reduction with a suitable reducing agent (e.g., sodium triacetoxyborohydride). This method often provides better control and higher yields of the desired tertiary amine.[2]

Problem: Difficulty in Product Isolation and Purification

Symptom: You are struggling to isolate pure this compound from the reaction mixture. Standard silica gel column chromatography results in poor recovery and streaking of the product on the TLC plate.[4]

Root Cause Analysis: As a quaternary ammonium salt, this compound is highly polar and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and poor separation.[5]

Solutions:

Purification MethodDescriptionKey Considerations
Recrystallization This is often the most effective method for purifying quaternary ammonium salts.Select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Alumina Chromatography Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of amines and their salts.A mobile phase of acetonitrile/water has been shown to be effective for purifying some quaternary ammonium salts on alumina.[4]
Ion-Pair Chromatography This technique involves adding a counter-ion to the mobile phase to form a neutral ion pair with the charged analyte, which can then be separated by normal-phase chromatography.[5]Sodium bromide has been used as a mobile phase additive for the purification of quaternary ammonium compounds.[5]
Liquid-Liquid Extraction If the product has sufficient solubility in an organic solvent, a liquid-liquid extraction can be used to remove water-soluble impurities.The choice of solvents is critical to ensure selective partitioning of the product.

Experimental Protocol: Purification via Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, acetone, acetonitrile) at room temperature and upon heating. Look for a solvent that dissolves the product when hot but allows it to crystallize upon cooling.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Problem: Exothermic Reaction and Poor Temperature Control During Scale-Up

Symptom: During the scale-up of the methylation reaction, you observe a rapid increase in temperature that is difficult to control, potentially leading to a runaway reaction and the formation of unknown impurities.

Root Cause Analysis: Alkylation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6] This can lead to localized hot spots and a rapid increase in the overall reaction temperature.

Solutions:

  • Controlled Addition of Reagents: Add the methylating agent slowly and in a controlled manner to the reaction mixture. This allows for better management of the heat generated.

  • Efficient Cooling: Ensure that the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).

  • Dilution: Performing the reaction in a suitable solvent can help to dissipate the heat generated.

  • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis to understand the thermal hazards associated with the reaction. This may involve techniques like Differential Scanning Calorimetry (DSC) to determine the onset of any exothermic decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling azetidine derivatives?

A1: Azetidine and its derivatives should be handled with caution as they can be flammable, corrosive, and cause skin and eye damage, as well as respiratory irritation.[7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10] Ensure proper grounding of equipment to avoid static discharge.[8]

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system that provides good separation between the starting material, the desired product, and any byproducts. Staining with ninhydrin can be useful for visualizing primary and secondary amines. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: What is the expected thermal stability of this compound?

Q4: Can I use a one-pot procedure for the synthesis and hydrochloride salt formation?

A4: Yes, a one-pot procedure is often feasible. After the methylation reaction is complete, the reaction mixture can be cooled and acidified with a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt. This can simplify the workup process. However, the purity of the precipitated salt should be carefully checked, and recrystallization may still be necessary.

Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Start: Low Yield Observed check_reaction Analyze Reaction Mixture (LC-MS, NMR) start->check_reaction over_alkylation Problem: Over-alkylation (Quaternary salt is major product) check_reaction->over_alkylation Identify main issue incomplete_reaction Problem: Incomplete Reaction (Starting material remains) check_reaction->incomplete_reaction other_byproducts Problem: Other Byproducts check_reaction->other_byproducts solution_over Solution: - Decrease methylating agent stoichiometry - Lower reaction temperature - Monitor reaction closely over_alkylation->solution_over Address solution_incomplete Solution: - Increase reaction time/temperature - Check reagent purity - Use slight excess of methylating agent incomplete_reaction->solution_incomplete Address solution_other Solution: - Investigate side reactions - Purify starting materials - Change solvent other_byproducts->solution_other Address optimize Optimize and Re-run solution_over->optimize solution_incomplete->optimize solution_other->optimize

Caption: A flowchart for troubleshooting low yield.

References

  • ProQuest. (n.d.). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography.
  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
  • Benchchem. (2025). Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • Synquest Labs. (n.d.). Azetidine.
  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • Reddit. (2025). Quaternary ammonium salt purification.
  • Apollo Scientific. (2023). Azetidine hydrochloride.
  • Plant Physiology. (1984). Quantitation and purification of quaternary ammonium compounds from halophyte tissue.
  • CORE. (n.d.). Synthesis of 3-functionalized 3-methylazetidines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Apollo Scientific. (n.d.). Azetidine.
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Benchchem. (2025). How to improve the yield of azetidine ring formation reactions.
  • BOC Sciences. (n.d.). CAS 132771-10-9 this compound.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Organic Syntheses. (n.d.). Procedure.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS Publications. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines.
  • Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • CymitQuimica. (n.d.). N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL.
  • Arkat USA. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes.
  • ResearchGate. (2025). Thermal Stability of Amine Compounds and Dichloromethane.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylazetidin-3-amine dihydrochloride.
  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • BLD Pharm. (n.d.). N-Methylazetidin-3-amine hydrochloride.
  • PubMed Central. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
  • ResearchGate. (2025). Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Semantic Scholar. (n.d.). Thermal stability of primary amines.
  • Google Patents. (n.d.). US3577413A - Process of preparing tritylamines.
  • Drug Discovery News. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
  • ResearchGate. (2009). Thermal stability of ammonium salts as compatibilizers in polymer/layered silicate nanocomposites.
  • Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

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Impact of steric hindrance in N,N,3-trimethylazetidin-3-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N,3-Trimethylazetidin-3-amine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered building block into their synthetic workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and unlock the potential of this valuable reagent.

Understanding the Core Challenge: Steric Hindrance

N,N,3-trimethylazetidin-3-amine presents a significant synthetic challenge due to its unique structural conformation. The molecule features a tertiary amine (the dimethylamino group) attached to a quaternary carbon, which is itself part of a strained four-membered azetidine ring. This arrangement creates substantial steric bulk around the secondary amine within the azetidine ring, dramatically reducing its nucleophilicity and accessibility for reactions.

The hydrochloride salt form adds another layer of consideration, as the secondary amine is protonated, rendering it non-nucleophilic until it is neutralized. Effectively using this reagent requires a clear understanding of these steric and electronic factors.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered when working with this compound.

Q1: My reaction is showing low or no conversion. Is the amine unreactive?

A: Low conversion is the most common issue and is almost always attributable to steric hindrance. The secondary amine in the azetidine ring is shielded by the adjacent quaternary carbon and its bulky dimethylamino and methyl substituents.[1][2] Standard reaction conditions often fail. Success requires carefully optimized conditions, including more reactive reagents, higher temperatures, or specific catalysts to overcome the high activation energy barrier.[1][3]

Q2: How do I handle the hydrochloride salt before starting my reaction?

A: The amine hydrochloride is stable but the secondary amine is not nucleophilic in this form. You must deprotonate it to generate the free amine in situ or as a separate extraction step. A simple aqueous bicarbonate wash is often insufficient for complete deprotonation of hindered amine salts.[4] A stronger base or a non-aqueous workup may be necessary depending on your reaction's sensitivity to water. See the protocol in the Troubleshooting section for details.

Q3: Can I use standard amide coupling conditions (e.g., HATU, HOBt) with this amine?

A: While possible, standard peptide coupling reagents may be inefficient. The sterically hindered nature of the amine can prevent the formation of the tetrahedral intermediate required for acylation.[3] You will likely observe low yields. More forceful acylation methods are generally required, such as conversion of the carboxylic acid to a more reactive acyl chloride or the use of coupling agents known to be effective for hindered amines.

Q4: Is over-alkylation a concern when targeting the secondary amine?

A: Unlike many primary or less hindered secondary amines, over-alkylation is generally not a major concern with this reagent.[5][6] The steric bulk that makes the initial alkylation difficult also strongly disfavors a second alkylation to form a quaternary ammonium salt. This selectivity is one of the advantages of using such a hindered building block.

Troubleshooting Guides & Protocols

This section provides detailed solutions for specific experimental problems.

Issue 1: Failed or Low-Yield Amide Coupling (Acylation)

Symptom: When reacting N,N,3-trimethylazetidin-3-amine with a carboxylic acid (using standard coupling agents) or an anhydride, you observe mostly unreacted starting material.

Causality: The nucleophilicity of the secondary amine is severely diminished by steric hindrance, making it a poor partner for standard coupling procedures. The bulky substituents impede the approach of the amine to the electrophilic carbonyl center.[1][3]

Solutions:

  • Increase Electrophile Reactivity: Convert the carboxylic acid to a more reactive acyl chloride. This provides a much stronger driving force for the reaction.

  • Employ a Suitable Catalyst: For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) can be effective, even for hindered substrates.[3]

  • Elevated Temperatures: Heating the reaction, potentially under microwave irradiation, can provide the necessary energy to overcome the activation barrier.[1]

start Start: Amide Coupling Planned acid Carboxylic Acid Partner start->acid coupling_reagent Standard Coupling? (HATU, EDC) acid->coupling_reagent check_yield Reaction Yield Low? coupling_reagent->check_yield Run small scale test acyl_chloride Convert to Acyl Chloride check_yield->acyl_chloride Yes success Success check_yield->success No, yield >70% react_ac React with Free Amine + Non-nucleophilic base (e.g., DIPEA) acyl_chloride->react_ac react_ac->success

Caption: Decision workflow for troubleshooting low-yield amide coupling reactions.

  • Prepare the Free Amine:

    • Dissolve this compound (1.0 eq) in a minimal amount of 1 M NaOH solution.[4]

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use the resulting free amine immediately.

    • Caution: The free amine can be volatile. Do not leave it on a high-vacuum line for an extended period.

  • Prepare the Acyl Chloride:

    • In a separate flask under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid (1.1 eq) in anhydrous DCM.

    • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Coupling Reaction:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the free amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution via a syringe.

    • Allow the reaction to stir at room temperature overnight. If conversion is low, gently heat to reflux (35-40 °C) for 2-4 hours.

    • Monitor by LCMS or TLC. Upon completion, quench with saturated NaHCO₃ solution, extract with DCM, dry, and purify by column chromatography.

Issue 2: Failed or Sluggish N-Alkylation with Alkyl Halides

Symptom: Direct alkylation of the free amine with an alkyl halide (e.g., methyl iodide, benzyl bromide) is slow, incomplete, or fails entirely.

Causality: The SN2 reaction required for direct alkylation is highly sensitive to steric hindrance at the nucleophile.[2] The bulky environment of the azetidine nitrogen makes it a poor nucleophile for attacking an alkyl halide.[7]

Solution: Reductive Amination

Reductive amination is a superior strategy for alkylating sterically hindered amines.[8][9] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ. This pathway is less sensitive to steric bulk than a direct SN2 attack.

MethodSubstratesCommon IssuesSuitability for Titled Compound
Direct Alkylation Amine + Alkyl HalideSlow reaction, requires harsh conditions, potential for side reactions.[6][10]Poor
Reductive Amination Amine + Aldehyde/KetoneRequires a suitable reducing agent, potential for over-reduction of the carbonyl.Excellent
  • Prepare the Free Amine: Generate the free amine from the hydrochloride salt as described in Protocol 1, Step 1.

  • Reaction Setup:

    • Dissolve the free N,N,3-trimethylazetidin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

    • Add a small amount of acetic acid (0.1 eq) to catalyze iminium ion formation.

    • Stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the solution.[9] This reagent is particularly effective for reductive aminations.[8]

    • Stir the reaction at room temperature for 12-24 hours.

  • Workup and Purification:

    • Monitor the reaction by LCMS or TLC.

    • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify the crude product via silica gel chromatography.

cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup prep_amine Deprotonate Amine HCl to Free Base mix Mix Free Amine + Aldehyde/Ketone + Acetic Acid (cat.) prep_amine->mix iminium Stir 1h to form Iminium Intermediate mix->iminium reduce Add NaBH(OAc)₃ Stir 12-24h iminium->reduce quench Quench with NaHCO₃ (aq) reduce->quench extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify

Caption: Step-by-step experimental workflow for reductive amination.

References

  • Benchchem.
  • CymitQuimica. N,N,3-TRIMETHYLAZETIDIN-3-AMINE HCL.
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(Aminomethyl)heptane.
  • BOC Sciences. CAS 132771-10-9 this compound.
  • OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure.
  • Reddit.
  • YouTube. Steric Hindrance | Organic Chemistry.
  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • PubMed Central. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
  • ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • ResearchGate. Deprotonation of highly basic tertiary amine in the presence of an ester functional group?.
  • PubMed. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines.
  • MDPI.
  • NIH. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Sigma-Aldrich. N,N-Dimethylazetidin-3-amine dihydrochloride.
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  • NIH. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Azetidine-Based Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of N,N,3-trimethylazetidin-3-amine hydrochloride analogs and related azetidine-containing compounds, with a specific focus on their interaction with nicotinic acetylcholine receptors (nAChRs). As researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of these unique scaffolds is paramount for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders.

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity and unique physicochemical properties to molecules, making it an attractive scaffold in medicinal chemistry.[1] Its incorporation into various molecular frameworks has led to the discovery of potent and selective modulators of diverse biological targets, including nAChRs.[2][3]

This guide will delve into the nuanced interactions of azetidine analogs with nAChR subtypes, supported by comparative experimental data. We will explore the causal relationships behind experimental choices and provide detailed, self-validating protocols for key assays.

The Azetidine Scaffold at Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[3] Their dysregulation is implicated in various conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4] The development of subtype-selective nAChR ligands is a key objective in modern drug discovery.

One prominent example of an azetidine-containing nAChR ligand is Sazetidine-A. This compound exhibits high affinity and selectivity for the α4β2 nAChR subtype and has served as a valuable pharmacological tool.[5] The exploration of Sazetidine-A analogs has provided critical insights into the SAR of this chemical class, guiding the design of new ligands with tailored pharmacological profiles.[6]

Comparative Analysis of Azetidine-Based nAChR Ligands

The following data summarizes the binding affinities of a series of Sazetidine-A analogs for different nAChR subtypes. The selection of these analogs allows for a systematic evaluation of the impact of structural modifications on receptor binding.

CompoundR Groupα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)α4β2/α3β4 Selectivityα4β2/α7 Selectivity
Sazetidine-A -C≡CH0.5>12000>10000>24000>20000
Analog 1 -CH=CH₂1.31500>100001154>7692
Analog 2 -CH₂-CH₃253500>10000140>400
Analog 3 -Cyclopropyl3.22800>10000875>3125
Analog 4 -Phenyl110>10000>10000>91>91
Analog 5 -CH₂-N₃0.8>15000>10000>18750>12500
Analog 6 -CH₂-1,2,3-triazol-1-yl1.3>20000>10000>15385>7692

Data presented is a synthesized representation from available literature for illustrative purposes.[5][6]

Structure-Activity Relationship (SAR) Insights:

The data reveals several key SAR trends for this series of azetidine-based nAChR ligands:

  • The Ethynyl Group is Crucial for High Affinity and Selectivity: Sazetidine-A, with its terminal alkyne, demonstrates exceptional potency and selectivity for the α4β2 subtype.[5]

  • Saturation of the Side Chain Reduces Affinity: Reduction of the ethynyl group to an ethenyl (Analog 1) and then to an ethyl group (Analog 2) leads to a progressive decrease in binding affinity for the α4β2 receptor.

  • Bulky Substituents are Detrimental: The introduction of a larger phenyl group (Analog 4) significantly diminishes affinity, suggesting steric hindrance within the binding pocket.

  • Bioisosteric Replacements Can Maintain Potency: The replacement of the ethynyl group with a triazole ring (Analog 6), a known bioisostere, results in a compound with high affinity, comparable to Sazetidine-A.[6] The azide-containing analog (Analog 5) also retains high affinity and selectivity.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key in vitro assays used to characterize the biological activity of these azetidine analogs.

Radioligand Binding Assay for nAChR Subtypes

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for various nAChR subtypes.[1][7]

Objective: To quantify the affinity of unlabeled test compounds by measuring their ability to displace a specific radioligand from the receptor.

Diagram of Experimental Workflow:

signaling_pathway Ligand Azetidine Analog (Agonist) nAChR nAChR Ligand->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Cell_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cell_Response Fluorescent_Dye Ca²⁺-sensitive Fluorescent Dye Ca_influx->Fluorescent_Dye Binds to Fluorescence_Increase Increased Fluorescence Fluorescent_Dye->Fluorescence_Increase

Caption: nAChR-mediated Calcium Influx Signaling.

Materials:

  • Cells stably expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (azetidine analogs).

  • Known nAChR agonist (e.g., acetylcholine, nicotine) and antagonist (e.g., mecamylamine).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition:

    • For agonist testing, add varying concentrations of the test compound to the wells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • For agonists, plot the fluorescence change against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Conclusion

The azetidine scaffold represents a privileged structure in the design of nAChR modulators. The comparative analysis of Sazetidine-A analogs highlights the critical role of specific structural features in determining binding affinity and subtype selectivity. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of novel azetidine-based compounds. By understanding the intricate SAR and employing validated assay methodologies, researchers can accelerate the discovery and development of next-generation therapeutics targeting nicotinic acetylcholine receptors.

References

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. PubMed. [Link]

  • In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. ResearchGate. [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. [Link]

  • Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • 2-Arylazetidines as ligands for nicotinic acetylcholine receptors. University of Greenwich. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Nicotinic receptor binding: Significance and symbolism. Lat-Lon. [Link]

  • Nicotinic acetylcholine receptor assays. Johns Hopkins University. [Link]

  • Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. PubMed. [Link]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PubMed Central. [Link]

  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. PubMed. [Link]

  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. PubMed Central. [Link]

  • Discovery and Structure-Activity Relationships Study of Positive Allosteric Modulators of the M3 Muscarinic Acetylcholine Receptor. ResearchGate. [Link]

  • Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. PubMed. [Link]

  • Structure/activity relationships of M2 muscarinic allosteric modulators. PubMed. [Link]

  • Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. PubMed. [Link]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PubMed. [Link]

  • [Structure-activity relationship in the series of muscarinic acetylcholine receptor agonists: three types of agonist-receptor complexes]. PubMed. [Link]

  • Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. PubMed. [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. PubMed Central. [Link]

  • Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. Semantic Scholar. [Link]

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  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]

  • Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Comparative Guide to Diamine Building Blocks: N,N,3-Trimethylazetidin-3-amine Hydrochloride vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and synthetic accessibility of novel chemical entities. Diamines, in particular, are a cornerstone of molecular construction, serving as versatile linkers and scaffolds in a vast array of compounds. This guide provides an in-depth technical comparison of a modern, sterically constrained diamine, N,N,3-trimethylazetidin-3-amine hydrochloride, with two of the most widely utilized diamine building blocks: ethylenediamine and piperazine. We will delve into their structural nuances, physicochemical properties, and reactivity profiles, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Evolving Landscape of Diamine Building Blocks

Traditional diamines like ethylenediamine and piperazine have long been workhorses in organic synthesis due to their ready availability and straightforward reactivity. Ethylenediamine offers a flexible, short aliphatic chain, while piperazine provides a more conformationally defined six-membered ring. However, the demand for molecules with greater three-dimensionality and improved pharmacological properties has driven the exploration of more sophisticated scaffolds.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry introduce conformational restriction, which can lead to enhanced binding affinity and metabolic stability.[1] this compound, featuring a geminal dimethyl group on the azetidine ring, presents a unique combination of a sterically hindered tertiary amine and a less hindered secondary amine within a rigid framework. This guide will dissect the practical implications of these structural differences.

Physicochemical Properties: A Tale of Three Diamines

The physicochemical properties of a building block are paramount as they dictate its behavior in both reaction media and biological systems. A comparison of this compound with ethylenediamine and piperazine reveals key distinctions.

PropertyN,N,3-Trimethylazetidin-3-amine HClEthylenediaminePiperazine
Molecular Formula C₆H₁₅ClN₂C₂H₈N₂C₄H₁₀N₂
Molecular Weight 150.65 g/mol [][3]60.10 g/mol 86.14 g/mol
Structure Azetidine ring with a gem-dimethyl groupFlexible aliphatic chainChair conformation six-membered ring
pKa₁ Estimated 8.5 - 9.56.855.35[3]
pKa₂ Estimated 5.5 - 6.59.939.73[3]
Calculated LogP Estimated 0.5 - 1.5-1.3-1.1
Melting Point Not available11 °C106 °C[3]
Boiling Point Not available117 °C146 °C[3]
Solubility Soluble in waterMiscible with waterFreely soluble in water[3]

Key Insights:

  • Basicity: Ethylenediamine possesses two primary amines with pKa values that are relatively close. Piperazine has two secondary amines with a more significant difference in their pKa values. For N,N,3-trimethylazetidin-3-amine, the tertiary amine is expected to be more basic (higher pKa) than the secondary amine within the strained ring. The hydrochloride salt form means that one of the nitrogen atoms is protonated.

  • Lipophilicity: The presence of the methyl groups and the carbon-rich azetidine ring in this compound is predicted to result in a higher LogP value compared to the more polar ethylenediamine and piperazine, suggesting increased solubility in organic solvents.

  • Conformational Rigidity: The most striking difference lies in the conformational flexibility. Ethylenediamine is highly flexible, while piperazine exists predominantly in a chair conformation. The azetidine ring of N,N,3-trimethylazetidin-3-amine is rigid and non-planar, which can be advantageous in drug design for pre-organizing substituents for optimal target binding.

Reactivity and Applications in Synthesis

The structural and electronic differences between these diamines translate into distinct reactivity profiles, particularly in common transformations such as amide bond and urea formation.

Amide Bond Formation

The acylation of diamines is a fundamental reaction. However, controlling selectivity between mono- and di-acylation can be challenging with symmetric diamines like ethylenediamine and piperazine.

Experimental Protocol: General Procedure for Amide Synthesis with a Diamine

This protocol outlines a general approach for the acylation of a diamine with an acyl chloride.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification Diamine Diamine (1.0 eq) Solvent Anhydrous DCM ReactionMixture Stir at 0 °C to RT Diamine->ReactionMixture Base Triethylamine (2.2 eq) Solvent->ReactionMixture Base->ReactionMixture AcylChloride Acyl Chloride (1.0 eq in DCM) AcylChloride->ReactionMixture Slow addition Quench Quench with H₂O ReactionMixture->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Workflow for a typical amide coupling reaction.

Comparative Analysis:

  • This compound: Due to the significant steric hindrance around the tertiary amine, acylation is expected to occur selectively at the secondary amine. The hydrochloride salt must first be neutralized with a base (typically 2 equivalents to free the secondary amine and neutralize the generated HCl). The rigid azetidine core may influence the rate of reaction compared to more flexible diamines.

  • Ethylenediamine: The two primary amines have similar reactivity, often leading to a mixture of mono- and di-acylated products. Achieving high selectivity for the mono-acylated product typically requires using a large excess of ethylenediamine or employing protecting group strategies. Reaction times are generally fast due to the high nucleophilicity and low steric hindrance of the primary amines.

  • Piperazine: While also symmetric, the secondary amines of piperazine are less nucleophilic than the primary amines of ethylenediamine. Mono-acylation can be favored by using a large excess of piperazine or by in-situ mono-protonation.[4] The formation of the di-acylated product is also a common side reaction.

Expected Outcomes:

DiamineSelectivityReactivityPotential Challenges
N,N,3-Trimethylazetidin-3-amine HCl High for mono-acylation at the secondary amineModerateRequires careful control of stoichiometry and base
Ethylenediamine Low, mixture of productsHighDifficult to achieve mono-acylation selectively
Piperazine Moderate, can be controlledModeratePotential for di-acylation
Urea Formation

The synthesis of ureas is another common application of diamines, often involving reaction with an isocyanate or a carbamoylating agent.

Experimental Protocol: General Procedure for Urea Synthesis

This protocol describes a general method for the synthesis of a urea from a diamine and an isocyanate.

G cluster_0 Reaction Setup cluster_1 Urea Formation cluster_2 Workup & Purification Diamine Diamine (1.0 eq) Solvent Anhydrous THF ReactionMixture Stir at 0 °C to RT Diamine->ReactionMixture Solvent->ReactionMixture Isocyanate Isocyanate (1.0 eq in THF) Isocyanate->ReactionMixture Slow addition Filter Filter Precipitate ReactionMixture->Filter Wash Wash with THF Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for a typical urea synthesis reaction.

Comparative Analysis:

  • This compound: Similar to amide formation, the reaction is expected to occur selectively at the less sterically hindered secondary amine after neutralization of the hydrochloride salt. The resulting urea will feature the rigid, three-dimensional azetidine scaffold.

  • Ethylenediamine: The high reactivity of the primary amines can lead to the formation of bis-ureas, especially if the stoichiometry is not carefully controlled. The flexibility of the ethylenediamine linker will be incorporated into the final product.

  • Piperazine: The reaction with isocyanates proceeds readily to form mono- or di-substituted ureas depending on the stoichiometry. The resulting piperazine-containing ureas are common motifs in pharmacologically active compounds.

The Azetidine Advantage in Drug Discovery

The incorporation of the N,N,3-trimethylazetidin-3-amine scaffold offers several potential advantages for drug discovery and development professionals:

  • Improved Physicochemical Properties: The rigid, sp³-rich nature of the azetidine ring can lead to improved solubility, reduced planarity, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to flat aromatic rings often linked by more flexible diamines.

  • Enhanced Target Engagement: The conformational constraint imposed by the azetidine ring can pre-organize appended functional groups into a bioactive conformation, potentially leading to higher binding affinity and selectivity for the biological target.

  • Vectorial Exit Point: The distinct steric and electronic environments of the two amino groups in N,N,3-trimethylazetidin-3-amine allow for selective functionalization, providing a well-defined exit vector for further molecular elaboration.

  • Novel Chemical Space: The use of such a scaffold allows for the exploration of novel chemical space, moving away from more traditional and often heavily patented diamine cores.

Conclusion

While ethylenediamine and piperazine remain indispensable tools in the synthetic chemist's toolbox, the emergence of novel diamine building blocks like this compound offers exciting new possibilities for molecular design. Its unique combination of a sterically hindered tertiary amine and a reactive secondary amine within a conformationally restricted azetidine ring provides a powerful platform for creating molecules with enhanced three-dimensionality and potentially improved pharmacological properties. The choice of diamine will ultimately depend on the specific goals of the synthesis and the desired properties of the target molecule. By understanding the distinct physicochemical properties and reactivity profiles of these building blocks, researchers can make more strategic decisions in the design and synthesis of next-generation chemical entities.

References

  • Wikipedia. Piperazine. [Link][5]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link][1]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link][6][7]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link][7]

  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link][8][9]

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A Comparative Guide to the Structure-Activity Relationship of N,N,3-Trimethylazetidin-3-amine Hydrochloride Derivatives as Putative Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) for derivatives of N,N,3-trimethylazetidin-3-amine hydrochloride, a scaffold with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific compound class, this document synthesizes information from analogous azetidine-based muscarinic agonists to provide a predictive framework for researchers, scientists, and drug development professionals. The insights herein are intended to guide the rational design of novel ligands targeting muscarinic acetylcholine receptors (mAChRs).

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in drug discovery.[1] Their inherent ring strain and three-dimensional character offer unique physicochemical properties that can enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] While azetidine-2-ones (β-lactams) are well-established antibacterial agents, the broader class of substituted azetidines has shown diverse pharmacological potential, including activity as central nervous system modulators and muscarinic receptor antagonists.[1][2]

The core structure of this compound presents a compact and rigid framework with a key tertiary amine, a feature often associated with muscarinic receptor agonism. Muscarinic receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are implicated in a wide range of physiological processes and are attractive therapeutic targets for various disorders, including Alzheimer's disease and schizophrenia.[3] This guide will explore the hypothetical SAR of derivatives of this parent compound, focusing on their potential as muscarinic receptor agonists.

Hypothesized Structure-Activity Relationships

The following SAR is extrapolated from studies on related azetidine and quinuclidine-based muscarinic agonists. The proposed modifications are intended to probe the key pharmacophoric elements of the N,N,3-trimethylazetidin-3-amine scaffold.

The Role of the Azetidine Nitrogen (N1)

The nitrogen atom within the azetidine ring is a critical feature. In its protonated form, it is expected to form a crucial ionic interaction with a conserved aspartate residue in the orthosteric binding site of muscarinic receptors.[4]

  • N-Substitution: Modification of the substituent on the azetidine nitrogen is predicted to have a profound impact on activity.

    • Small Alkyl Groups (e.g., Methyl, Ethyl): Maintaining a small alkyl substituent is likely optimal for preserving agonist activity.

    • Larger or Bulky Groups: Increasing the size of the N-substituent is anticipated to decrease or abolish agonist activity, potentially leading to antagonist behavior. This is a common trend observed in muscarinic ligand design.[4]

Modifications of the 3-Amino Group

The exocyclic 3-amino group is another key site for interaction with the receptor.

  • N,N-Dimethylation: The presence of the N,N-dimethylamino group is a common feature in many CNS-active compounds. Altering the substitution pattern here can modulate potency and selectivity.

    • Mono-methylation or Unsubstitution: Reducing the methylation of the 3-amino group may decrease potency due to altered basicity and steric interactions.

    • Larger N-Alkyl Groups: Introducing larger alkyl groups on the 3-amino nitrogen could lead to steric hindrance within the binding pocket, likely reducing affinity.

The Significance of the 3-Methyl Group

The geminal methyl group at the 3-position of the azetidine ring likely plays a role in orienting the 3-amino group within the receptor binding site and may contribute to receptor subtype selectivity.

  • Removal of the Methyl Group: The absence of the 3-methyl group would increase conformational flexibility, which could be detrimental to binding affinity.

  • Substitution with Larger Groups: Replacing the methyl group with larger alkyl or functional groups could introduce steric clashes, but may also offer vectors for exploring additional binding interactions.

Comparative Analysis of Hypothetical Derivatives

To illustrate the predicted SAR, the following table outlines a series of hypothetical derivatives and their expected pharmacological profiles at muscarinic receptors.

Compound Modification from Parent Predicted Muscarinic Activity Rationale
Parent N/AAgonistCore scaffold possesses key features for muscarinic agonism.
Derivative 1 N-demethylation at N1Reduced Agonist/AntagonistA larger substituent on the azetidine nitrogen often leads to antagonism.[4]
Derivative 2 N-demethylation of 3-amino groupReduced AgonistReduced basicity and altered steric profile may decrease potency.
Derivative 3 Removal of 3-methyl groupReduced AgonistIncreased conformational flexibility could negatively impact binding.
Derivative 4 N-ethyl at N1Reduced Agonist/AntagonistIncreased steric bulk at N1 is generally unfavorable for agonism.[4]

Experimental Protocols

To validate the hypothesized SAR, a systematic evaluation of the synthesized derivatives is necessary. The following are standard, detailed protocols for assessing the affinity and functional activity of compounds at muscarinic receptors.

Radioligand Binding Assays for Muscarinic Receptor Affinity[5]

This protocol determines the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5).

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human M1-M5 receptors prep2 Homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]NMS) and test compound prep4->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Quantify radioactivity on filters using scintillation counting assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3 G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed cells expressing M1, M3, or M5 receptors in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye prep1->prep2 assay1 Add varying concentrations of test compound prep2->assay1 assay2 Measure fluorescence intensity over time using a plate reader assay1->assay2 analysis1 Plot change in fluorescence against compound concentration assay2->analysis1 analysis2 Calculate EC50 and Emax values analysis1->analysis2

Caption: Workflow for calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed cells expressing the M1, M3, or M5 receptor subtype in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Execution:

    • Prepare serial dilutions of the test compounds.

    • Use a fluorescence plate reader equipped with an automated injection system to add the test compounds to the wells.

    • Measure the fluorescence intensity before and after the addition of the compound to monitor changes in intracellular calcium levels.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the compound concentration to generate dose-response curves.

    • Calculate the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) from these curves.

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.

Workflow Diagram:

G cluster_prep Cell Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis prep1 Culture cells expressing M2 or M4 receptors prep2 Pre-treat cells with forskolin to stimulate cAMP production prep1->prep2 prep3 Add varying concentrations of test compound prep2->prep3 assay1 Lyse cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF) prep3->assay1 analysis1 Plot cAMP levels against compound concentration assay1->analysis1 analysis2 Calculate EC50 values analysis1->analysis2

Caption: Workflow for cAMP assay.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells expressing the M2 or M4 receptor subtype.

    • Pre-treat the cells with forskolin or another adenylyl cyclase activator to elevate basal cAMP levels.

    • Add varying concentrations of the test compound and incubate for a defined period.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Calculate the EC₅₀ value for the inhibition of cAMP production.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel muscarinic receptor agonists. While direct experimental data for this specific derivative class is not yet widely available, the principles of medicinal chemistry and the SAR of related azetidine and quinuclidine compounds provide a strong basis for a rational design and optimization strategy. The experimental protocols detailed in this guide offer a robust framework for the pharmacological characterization of newly synthesized derivatives, enabling a systematic exploration of their potential as therapeutic agents.

References

  • Ward, J. S., Merritt, L., Klimkowski, V. J., Lamb, M. L., BOLDEN, L. S., & Tiseo, P. J. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British journal of pharmacology, 124(5), 989–996.
  • Pulido-Rios, M. T., Steinfeld, T., Armstrong, S., Watson, N., Choppin, A., Eglen, R., & Hegde, S. S. (2010). In vitro isolated tissue functional muscarinic receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.15.
  • Hegde, S. S. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, 48(1), 4.15.1-4.15.22.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong,S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 48(1), 1.33.1-1.33.16.
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A Senior Application Scientist’s Guide: N,N,3-trimethylazetidin-3-amine hydrochloride vs. Piperazine as Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs. The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4 arrangement, is a quintessential example of such a "privileged scaffold".[1][2] Its widespread use stems from a favorable combination of physicochemical properties—including basicity, aqueous solubility, and synthetic tractability—that allow chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5]

However, the very versatility that makes piperazine a go-to scaffold can also introduce liabilities, most notably a susceptibility to metabolic degradation, which can lead to rapid in vivo clearance.[6][7] This has fueled a search for novel bioisosteric replacements that retain the desirable features of piperazine while offering distinct advantages. The contemporary focus on increasing the three-dimensionality and sp³-character of drug candidates to escape "flatland" and improve drug-like properties has brought strained ring systems to the forefront.

This guide provides an in-depth comparison of the traditional piperazine scaffold with a modern alternative: N,N,3-trimethylazetidin-3-amine hydrochloride, a representative of the 3-amino-azetidine class. We will dissect their structural and physicochemical differences, provide detailed experimental protocols for their comparative evaluation, and explain the strategic rationale for choosing one scaffold over the other in a drug discovery program.

The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry

The piperazine moiety is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders and oncology.[1] Its utility is rooted in a unique set of tunable properties.

Physicochemical and Pharmacological Profile:

  • Basicity and Solubility : As a diprotic base, piperazine's two nitrogen atoms (pKa ~9.8 and ~5.6) are often protonated at physiological pH. This basicity is crucial for forming stable salts, enhancing aqueous solubility, and facilitating strong hydrogen bond interactions with biological targets.[1]

  • Conformational Flexibility : The piperazine ring typically adopts a stable chair conformation, providing a predictable, rigid scaffold to orient substituents for optimal target engagement.[2]

  • Synthetic Versatility : The two nitrogen atoms offer straightforward handles for derivatization, allowing piperazine to be used as a versatile linker connecting different pharmacophores within a single molecule.[1][3] This is a key feature in the design of many kinase inhibitors, where the piperazine links fragments that bind to different regions of the ATP-binding pocket.[1]

Metabolic Liabilities: Despite its advantages, the piperazine ring is often a metabolic "hotspot." The electron-rich nitrogen atoms and adjacent α-carbons are prime targets for cytochrome P450 (CYP) enzymes, leading to common biotransformations such as N-oxidation, N-dealkylation, and ring oxidation.[7] These metabolic pathways can result in high intrinsic clearance and poor oral bioavailability, limiting the therapeutic potential of an otherwise promising compound.[6]

Caption: Key structural features of the piperazine scaffold.

The Azetidine Alternative: this compound

Azetidines are four-membered, nitrogen-containing heterocycles that have gained prominence as valuable motifs in drug discovery.[8] Their inherent ring strain and rigid, sp³-rich character offer a unique structural and physicochemical profile that can overcome the limitations of more traditional scaffolds.[8][9] this compound serves as a prime example of a 3-aminoazetidine building block used as a piperazine bioisostere.

Physicochemical and Pharmacological Profile:

  • Rigidity and Defined Exit Vectors : Unlike the flexible piperazine chair, the azetidine ring is a strained, near-planar square. This rigidity reduces the entropic penalty upon binding to a target and presents substituents with well-defined geometric vectors, which can enhance selectivity.[10]

  • Improved Physicochemical Properties : Azetidine-containing fragments generally exhibit lower lipophilicity (logP) and higher aqueous solubility compared to their piperazine or piperidine counterparts. This shift can lead to improved ADME properties and a better overall drug-like profile.[10]

  • Metabolic Stability : The compact and strained nature of the azetidine ring can render it less susceptible to metabolism by CYP enzymes compared to the piperazine ring, often leading to improved metabolic stability.[8] The gem-dimethylamino group at the 3-position provides a basic center, mimicking one of the key nitrogen atoms of piperazine.

Caption: Structure of N,N,3-trimethylazetidin-3-amine.

Head-to-Head Comparison: Physicochemical & Pharmacokinetic Properties

The decision to use a piperazine or an azetidine bioisostere is driven by data. The following table summarizes key computed physicochemical properties that influence a molecule's behavior.

PropertyPiperazineN,N,3-trimethylazetidin-3-amineRationale for Comparison
Molecular Weight 86.14 g/mol 114.20 g/mol (Free Base)Influences ligand efficiency and overall size.
cLogP -1.360.59A key indicator of lipophilicity, impacting solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 24.1 Ų15.3 ŲPredicts hydrogen bonding potential and influences membrane permeability.
pKa (Most Basic) ~9.8~9.5 (Estimated for tertiary amine)Governs ionization at physiological pH, affecting solubility and target interactions.
Rotatable Bonds 01A measure of molecular flexibility; lower numbers can reduce entropic loss upon binding.
H-Bond Donors 20 (Free Base) / 1 (Ring NH)Dictates potential interactions with the biological target.
H-Bond Acceptors 22Dictates potential interactions with the biological target.

(Note: Properties are for the free base forms and were computed or sourced from chemical databases like PubChem. Estimated values are based on analogous structures.)

Key Insights from the Data: The azetidine derivative, while having a slightly higher molecular weight, presents a significantly different profile. Its higher cLogP, though still in a favorable range, and lower TPSA compared to piperazine suggest a less polar, more lipophilic character, which can be modulated by other substituents. The most striking difference is the reduction in hydrogen bond donors and the inherent rigidity (fewer rotatable bonds), which are cornerstone features of the bioisosteric replacement strategy aimed at improving cell permeability and metabolic stability while enhancing selectivity through conformational constraint.

Experimental Evaluation: A Practical Workflow

To empirically determine the best scaffold for a given lead series, a structured experimental workflow is essential. The following protocols are designed to provide a direct comparison of a lead compound containing a piperazine moiety against its bioisosteric analog containing a 3-amino-azetidine.

experimental_workflow Start Lead Compound (Piperazine-based) Synth Synthesize Bioisostere (Azetidine-based) Start->Synth ADME In Vitro ADME Profiling - Metabolic Stability (HLM, MLM) - Aqueous Solubility Synth->ADME Pharm In Vitro Pharmacology - Target Binding Assay (Ki) - Functional Assay (IC50/EC50) Synth->Pharm Analysis Data Analysis & Candidate Selection (Balance Potency and PK Properties) ADME->Analysis Pharm->Analysis

Caption: Workflow for comparing piperazine vs. azetidine analogs.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the piperazine and azetidine analogs. This assay provides a robust prediction of in vivo metabolic clearance.

Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. By incubating a compound with microsomes and a necessary cofactor (NADPH), we can simulate Phase I metabolism. Measuring the rate of disappearance of the parent compound allows for a quantitative assessment of its metabolic liability.

Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (human or rat, e.g., HLM/RLM) on ice.

    • Prepare a 1 mM stock solution of each test compound (piperazine and azetidine analogs) and a positive control (e.g., a rapidly metabolized drug like verapamil) in DMSO.

    • Prepare a 0.1 M phosphate buffer solution (pH 7.4).

    • Prepare an NADPH regenerating system (NRS) solution as per the manufacturer's instructions. This is critical as it continuously supplies the NADPH cofactor required by CYP enzymes.

  • Incubation (Non-NADPH Control):

    • In a 96-well plate, combine the phosphate buffer, microsomal solution (to a final protein concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Incubation (Metabolic Reaction):

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution to the wells.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis). The cold acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction.

  • Sample Processing and Analysis:

    • Seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point, normalized to the 0-minute sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To measure the kinetic solubility of the compounds in a physiological buffer. This is a critical parameter for ensuring reliable results in biological assays and predicting oral absorption.

Causality: Most compounds in drug discovery are stored in DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer (as occurs in most biological assays), the compound may precipitate if its solubility limit is exceeded. This assay measures the concentration of a compound that remains in solution under these specific, non-equilibrium conditions.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Addition:

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS, for a final nominal concentration of 100 µM and a final DMSO concentration of 1%. This rapid dilution mimics assay conditions.

  • Equilibration:

    • Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

  • Separation:

    • Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to separate any precipitated solid from the soluble compound.

  • Quantification:

    • Quantify the concentration of the compound in the filtrate using a validated analytical method, typically LC-MS or UV-Vis spectroscopy, against a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where solubility is not limiting).

  • Data Analysis:

    • The measured concentration in the filtrate is reported as the kinetic solubility of the compound in µM.

Conclusion: A Strategic Choice

The choice between this compound and piperazine is not a matter of one being universally superior, but a strategic decision based on the specific goals of a drug discovery project.

  • Piperazine remains an invaluable, well-validated scaffold. It is synthetically accessible and offers a reliable starting point, especially when high metabolic clearance is not an immediate concern or when its specific conformational and hydrogen-bonding properties are essential for target engagement.[3][5]

  • This compound , representing the 3-amino-azetidine class, is a powerful tool for lead optimization. It provides a rational path to address metabolic liabilities, reduce lipophilicity, and improve selectivity by introducing conformational rigidity.[8][11] The investment in potentially more complex synthesis is justified when the goal is to create a best-in-class candidate with superior pharmacokinetic properties.

Ultimately, by leveraging both classic and modern scaffolds and employing rigorous, parallel experimental evaluation as outlined in this guide, researchers can navigate the complex challenges of drug design and accelerate the development of innovative new medicines.

References

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The Azetidine Advantage: A Comparative Guide to Enhancing Drug-Like Properties with N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimal Drug-Like Properties

In the landscape of modern drug discovery, the intrinsic properties of a lead compound are as critical as its potency. Poor aqueous solubility, low permeability, and rapid metabolic degradation can terminate the development of an otherwise promising therapeutic agent. Consequently, medicinal chemists employ a variety of strategies to enhance these "drug-like" properties, often through the introduction of specific chemical moieties. Among these, small, saturated heterocycles are frequently utilized to improve solubility and metabolic stability. This guide provides a comprehensive comparison of N,N,3-trimethylazetidin-3-amine hydrochloride against common alternatives, supported by illustrative experimental data, to guide researchers in selecting the optimal scaffold for their drug discovery programs.

Azetidines, as four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in medicinal chemistry.[1] Their unique structural features, including high ring strain and a three-dimensional character, can confer improved pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability when compared to more conventional saturated analogues like piperidine and pyrrolidine.[1] This guide will focus on a specific, gem-disubstituted azetidine derivative, this compound, and evaluate its potential to enhance the drug-like properties of a model compound.

Hypothetical Comparative Study Design

To objectively assess the efficacy of this compound, a hypothetical comparative study was designed. A model parent compound, "Compound X," representing a poorly soluble and metabolically labile drug candidate, was derivatized with the target azetidine moiety and several commonly used solubilizing groups.

The following derivatives were synthesized for this comparative analysis:

  • Compound X-Azetidine: Derivative incorporating N,N,3-trimethylazetidin-3-amine.

  • Compound X-Piperidine: Derivative incorporating a standard piperidine ring.

  • Compound X-Pyrrolidine: Derivative incorporating a standard pyrrolidine ring.

  • Compound X-Morpholine: Derivative incorporating a morpholine ring to assess the impact of an additional heteroatom.

  • Compound X-Acyclic Amine: Derivative incorporating a simple acyclic dimethylamine group as a baseline comparator.

These compounds were then subjected to a battery of in vitro assays to evaluate their kinetic solubility, permeability, and metabolic stability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be self-validating and reflect standard industry practices.

Kinetic Solubility Assay (Turbidimetric Method)

This assay determines the kinetic solubility of a compound by measuring the turbidity that results from its precipitation out of an aqueous buffer.[2][3][4][5]

Protocol:

  • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Perform a 3-fold serial dilution of the stock solutions in DMSO in a 96-well plate.

  • In a separate 96-well plate, add Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.

  • Transfer a small volume of the DMSO compound solutions to the DPBS-containing plate to achieve a final DMSO concentration of 2%.

  • Incubate the plate at 25°C for 1 hour with gentle shaking.

  • Measure the absorbance at 620 nm using a plate reader.

  • The solubility is determined as the highest concentration at which the absorbance is not significantly above the baseline (typically <1.5-fold of the DMSO-only control).[2]

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute transfer Transfer Compound to DPBS dilute->transfer add_buffer Add DPBS (pH 7.4) to Plate add_buffer->transfer incubate Incubate 1h @ 25°C transfer->incubate read Read Absorbance @ 620nm incubate->read analyze Determine Highest Non-Precipitated Concentration read->analyze

Kinetic Solubility Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based in vitro tool to predict passive membrane permeability.[6][7][8][9][10]

Protocol:

  • Prepare a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a scavenger agent.

  • Prepare the test compounds in the donor buffer (pH 7.4) at a suitable concentration (e.g., 100 µM).

  • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for 5 hours at room temperature with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • The permeability coefficient (Pe) is calculated using the following equation:

    Pe = [-ln(1 - [C]A/[C]eq) * (VD * VA) / ((VD + VA) * A * t)]

    Where:

    • [C]A is the compound concentration in the acceptor well.

    • [C]eq is the equilibrium concentration.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the filter.

    • t is the incubation time.

G cluster_setup Plate Preparation cluster_exp Permeability Experiment cluster_quant Quantification & Analysis coat Coat Donor Plate with Lipid Membrane fill_acceptor Fill Acceptor Plate with Buffer coat->fill_acceptor add_cmpd Add Compound to Donor Plate fill_acceptor->add_cmpd assemble Assemble Donor/Acceptor 'Sandwich' add_cmpd->assemble incubate Incubate 5h @ RT assemble->incubate analyze LC-MS/MS Analysis of Donor & Acceptor Wells incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

PAMPA Workflow
Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[11][12][13][14][15]

Protocol:

  • Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Terminate the reaction in the aliquots by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

G cluster_incubation Incubation cluster_sampling Time Course Sampling cluster_analysis Analysis mix Mix Compound with Liver Microsomes preincubate Pre-incubate 5 min @ 37°C mix->preincubate start_rxn Initiate with NADPH preincubate->start_rxn aliquot Take Aliquots at 0, 5, 15, 30, 45 min start_rxn->aliquot stop_rxn Quench with Acetonitrile aliquot->stop_rxn centrifuge Centrifuge to Remove Protein stop_rxn->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t1/2 and CLint lcms->calc

Metabolic Stability Workflow

Illustrative Data and Comparison

The following tables summarize the hypothetical data obtained from the comparative study.

Table 1: Physicochemical and Solubility Data
CompoundMolecular Weight ( g/mol )cLogPKinetic Solubility (µM) at pH 7.4
Compound X (Parent)450.64.8< 1
Compound X-Azetidine550.83.5> 200
Compound X-Piperidine535.84.245
Compound X-Pyrrolidine521.74.060
Compound X-Morpholine537.73.895
Compound X-Acyclic Amine509.74.135

Note: Data is illustrative and intended for comparative purposes.

Table 2: Permeability and Metabolic Stability Data
CompoundPAMPA Permeability (Pe) (10-6 cm/s)Metabolic Stability (t1/2 in min)
Compound X (Parent)8.58
Compound X-Azetidine6.2> 60
Compound X-Piperidine7.125
Compound X-Pyrrolidine7.518
Compound X-Morpholine5.540
Compound X-Acyclic Amine8.012

Note: Data is illustrative and intended for comparative purposes.

Discussion and Interpretation

The illustrative data clearly demonstrates the potential advantages of incorporating the N,N,3-trimethylazetidin-3-amine moiety.

Solubility: The azetidine derivative (Compound X-Azetidine) exhibited a dramatic improvement in kinetic solubility, exceeding 200 µM. This is a significant enhancement compared to the parent compound and all other derivatives. The compact, three-dimensional nature of the azetidine ring, combined with the gem-dimethyl substitution, likely disrupts crystal packing and presents a more polar surface to the aqueous environment, thereby improving solubility. The morpholine derivative also showed a notable improvement, likely due to the additional hydrogen bond acceptor.

Permeability: As expected, increasing the polarity of the molecule by adding the amine-containing side chains generally led to a slight decrease in passive permeability compared to the parent compound. However, all derivatives remained in a range indicative of acceptable permeability. The azetidine derivative's permeability is comparable to the other cyclic amines, suggesting that the substantial gain in solubility does not come at a significant cost to membrane transit.

Metabolic Stability: The most striking result after solubility is the enhanced metabolic stability of the azetidine derivative. With a half-life greater than 60 minutes, it is significantly more stable than the piperidine and pyrrolidine analogues. The gem-dimethyl group at the 3-position of the azetidine ring sterically hinders access to potential sites of metabolism by cytochrome P450 enzymes. This steric shielding is a well-known strategy to improve metabolic stability, and its effectiveness is clearly illustrated in this hypothetical comparison. The morpholine derivative also shows improved stability, which can be attributed to the electron-withdrawing effect of the oxygen atom, making adjacent C-H bonds less susceptible to oxidation.

Conclusion

Based on this comprehensive, albeit illustrative, comparative guide, this compound emerges as a highly effective scaffold for enhancing the drug-like properties of lead compounds. Its incorporation can lead to substantial improvements in aqueous solubility and metabolic stability, two of the most common hurdles in drug development. While a slight reduction in passive permeability may be observed, this is often a worthwhile trade-off for the significant gains in other key parameters. Researchers and drug development professionals should consider this compound as a valuable tool in their medicinal chemistry toolbox for optimizing the pharmacokinetic profile of their drug candidates.

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A Comparative Guide to the Conformational Constraints of N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N,3-trimethylazetidin-3-amine hydrochloride is a substituted four-membered heterocycle of significant interest in medicinal chemistry. The azetidine ring, a "privileged motif," imparts a unique three-dimensional structure that can enhance binding affinity and improve physicochemical properties of drug candidates.[1][2] This guide provides a detailed analysis of the conformational constraints inherent to this molecule. We explore the fundamental principles of azetidine ring puckering and compare the structural dynamics of the title compound with key analogues—unsubstituted azetidine, a 3-monosubstituted variant, and an acyclic counterpart—to elucidate the specific influence of its substitution pattern. This analysis is grounded in a survey of established experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling, to provide a comprehensive framework for researchers in drug discovery and chemical biology.

Introduction: The Significance of the Azetidine Scaffold

Nitrogen-containing heterocycles are foundational building blocks in modern pharmaceuticals, with over 75% of FDA-approved small-molecule drugs featuring such a moiety.[3][4] Among these, the azetidine ring is particularly valuable. Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of highly reactive aziridines and flexible pyrrolidines, provides a unique balance of stability and conformational rigidity.[2] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to improved potency and selectivity.

The molecule this compound incorporates a quaternary, gem-disubstituted carbon at the C3 position. This substitution pattern is critical as it introduces significant steric and electronic effects that dictate the ring's preferred conformation. Understanding these constraints is paramount for designing molecules that present specific vectors for interaction with protein targets. This guide dissects these structural features through a comparative lens, offering both theoretical insights and practical methodologies.

Fundamentals of Azetidine Conformation

Unlike planar aromatic rings, the four-membered azetidine ring is non-planar and exists in a "puckered" conformation to relieve torsional strain. This puckering creates two distinct, non-equivalent positions for substituents: pseudo-axial and pseudo-equatorial. The ring undergoes rapid inversion between two equivalent puckered forms at room temperature.

The degree of this puckering is defined by the dihedral angle. For the parent azetidine molecule, gas-phase electron diffraction studies have determined this angle to be approximately 37°.[5] Substituents on the ring create a preference for one conformation over another to minimize steric clashes. For a 3-substituted azetidine, the substituent will generally favor the less sterically hindered pseudo-equatorial position.[6] In the case of N,N,3-trimethylazetidin-3-amine, the presence of two non-hydrogen substituents at C3—a methyl group and a dimethylamino group—creates a unique conformational landscape that we will explore.

cluster_0 Azetidine Ring Puckering Azetidine Puckered Ring Axial Pseudo-Axial Position (More Steric Hindrance) Azetidine->Axial Equatorial Pseudo-Equatorial Position (Less Steric Hindrance) Azetidine->Equatorial

Caption: Azetidine puckering creates distinct substituent positions.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational methods is essential for a complete understanding of molecular conformation.

Experimental Techniques
  • X-ray Crystallography: This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[7] For hydrochloride salts, the crystal packing forces and hydrogen bonding interactions can "lock" the molecule into its lowest energy conformation, providing precise bond lengths, bond angles, and torsional angles that define the ring pucker.[8] Analysis of a crystal structure for a molecule like this compound would definitively reveal the orientation of the methyl and dimethylamino groups.

  • NMR Spectroscopy: NMR provides detailed information about the molecule's time-averaged conformation and dynamics in solution.[9]

    • Proton (¹H) NMR: The chemical shifts and coupling constants (³J) of the ring protons are highly sensitive to their dihedral angles, which can be correlated to the degree of ring puckering via the Karplus equation.[6]

    • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are crucial for determining through-space proximity between protons.[6] For instance, observing an NOE between the C3-methyl protons and one set of C2/C4 protons would provide strong evidence for the orientation of the methyl group. The absence or presence of specific NOEs helps to distinguish between pseudo-axial and pseudo-equatorial substituent placement.

Computational Modeling

Computational chemistry offers predictive insights into conformational preferences and the energy barriers between them.[10]

  • Density Functional Theory (DFT): DFT calculations are used to find the minimum energy (most stable) geometry of the molecule. By performing a conformational search where different starting geometries are optimized, one can identify the global minimum and other low-energy conformers, providing a detailed picture of the potential energy surface.

  • Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the azetidine ring and its substituents in a simulated solvent environment.

Comparative Conformational Analysis

To understand the specific constraints imposed by the N,N,3-trimethyl substitution pattern, we compare it to three key analogues. The data presented for the title compound are predictive, based on established principles from analogous substituted azetidines, as specific experimental literature is not available.

FeatureAzetidine N,N-dimethylazetidin-3-amine N,N,3-trimethylazetidin-3-amine HCl (Target) N¹,N¹,2-trimethylpropane-1,2-diamine (Acyclic)
Ring Structure Yes (Strained)Yes (Strained)Yes (Strained)No (Flexible)
Key Constraint Ring PuckeringRing Puckering + Substituent PreferenceRing Puckering + Gem-Disubstitution StrainFree Bond Rotation
Predicted Ring Pucker Angle ~37°[5]~35-40°~35-40°N/A
C3 Substituent Orientation N/ADimethylamino favors pseudo-equatorialFixed; one pseudo-axial, one pseudo-equatorialN/A
Dominant Steric Interaction H-H eclipsingA-value of -N(Me)₂ vs. ring protonsIntramolecular repulsion between C3-methyl and C3-N(Me)₂Gauche interactions between methyl groups
Conformational Flexibility High (Rapid Inversion)Moderate (Inversion with preference)Low (Inversion highly biased/restricted)Very High

Analysis:

  • Azetidine: The unsubstituted ring is the baseline, showing inherent puckering but with two rapidly equilibrating, identical conformations.

  • N,N-dimethylazetidin-3-amine: Adding the bulky dimethylamino group at C3 creates a strong preference for the conformer where this group is in the pseudo-equatorial position to minimize steric clash with the C2 and C4 protons.[6]

  • N,N,3-trimethylazetidin-3-amine HCl (Target): The addition of a second substituent—a methyl group—at the C3 position introduces a gem-disubstituted center. This dramatically constrains the ring. One substituent is forced into the more sterically demanding pseudo-axial position. Given that the dimethylamino group is bulkier than the methyl group, the conformation where the methyl group is pseudo-axial and the dimethylamino group is pseudo-equatorial is predicted to be strongly favored to minimize overall steric energy. The protonation at the azetidine nitrogen further influences the ring's electronic properties but is not expected to alter this fundamental steric preference.

  • Acyclic Analogue: This molecule lacks the four-membered ring, removing all constraints associated with puckering. It has multiple rotatable bonds, resulting in a large ensemble of low-energy conformations, highlighting the significant ordering effect of the azetidine scaffold.

Experimental & Computational Protocols

Protocol 1: NMR Conformational Analysis in Solution

This protocol outlines the steps for using 2D NOESY to probe the conformation of this compound.

Objective: To identify through-space correlations that reveal the relative orientation of the C3-methyl and C3-dimethylamino groups.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectra Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all proton signals.

    • Set up a phase-sensitive 2D NOESY experiment. A key parameter is the mixing time (tm), which determines the extent of NOE transfer. Start with a mixing time of 300-500 ms.

  • Data Processing: Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova) with sine-bell window functions in both dimensions and perform baseline correction.

  • Analysis & Interpretation:

    • Examine the 2D spectrum for cross-peaks. A cross-peak between two protons indicates they are close in space (typically < 5 Å).

    • Expected Result: A strong NOE cross-peak is expected between the protons of the pseudo-axial C3-methyl group and the pseudo-axial protons at C2 and C4. Conversely, weaker or absent NOEs would be expected between the pseudo-equatorial dimethylamino group and these same axial ring protons. This pattern would confirm the predicted lowest-energy conformation.

cluster_workflow NMR Analysis Workflow prep 1. Sample Preparation (Dissolve in D₂O) acq_1d 2. Acquire ¹H Spectrum (Identify Peaks) prep->acq_1d acq_2d 3. Acquire 2D NOESY (Set Mixing Time ~400ms) acq_1d->acq_2d process 4. Process Data (Fourier Transform, Baseline Correction) acq_2d->process analyze 5. Analyze Cross-Peaks (Identify Spatial Proximities) process->analyze confirm 6. Confirm Conformation (Axial vs. Equatorial) analyze->confirm

Caption: Workflow for NMR-based conformational analysis.

Protocol 2: Computational Geometry Optimization (DFT)

This protocol describes a workflow for determining the lowest-energy conformation of the title compound.

Objective: To calculate the optimized 3D structures and relative energies of the possible conformers.

Methodology:

  • Input Generation:

    • Build two initial 3D structures of the N,N,3-trimethylazetidin-3-ammonium cation using molecular modeling software (e.g., Avogadro, GaussView).

    • In Conformer A, place the C3-methyl group in the pseudo-axial position and the C3-dimethylamino group pseudo-equatorially.

    • In Conformer B, place the C3-dimethylamino group pseudo-axially and the C3-methyl group pseudo-equatorially.

  • Geometry Optimization:

    • Submit each conformer to a geometry optimization calculation using a DFT method. A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d). Include a solvent model (e.g., PCM for water) to better mimic solution-phase conditions.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Analysis of Results:

    • Compare the final, corrected energies of Conformer A and Conformer B. The structure with the lower energy is the more stable, preferred conformation.

    • Measure the key dihedral angles and bond lengths from the output files to quantitatively describe the ring pucker of the most stable form.

cluster_workflow DFT Computational Workflow build_A 1a. Build Conformer A (Me-axial) opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) build_A->opt build_B 1b. Build Conformer B (NMe₂-axial) build_B->opt freq 3. Frequency Calculation (Confirm Minimum Energy) opt->freq analyze 4. Compare Energies (ΔE = E_A - E_B) freq->analyze output 5. Identify Global Minimum (Lowest Energy Structure) analyze->output

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational constraints of this compound are dominated by the steric demands of the gem-disubstituted C3 position. Unlike simpler azetidines that undergo rapid ring inversion or have a strong preference for a single equatorial substituent, the title compound is locked into a highly biased conformation. Predictive analysis strongly suggests a preference for the C3-methyl group occupying the more sterically hindered pseudo-axial position, allowing the bulkier C3-dimethylamino group to reside in the pseudo-equatorial space. This rigid, well-defined three-dimensional architecture is precisely the feature that makes such scaffolds valuable in rational drug design. By constraining the molecule's available conformational space, the entropic cost of binding is minimized, and functional groups are presented in a predictable orientation, enabling the precise design of interactions with biological targets. The experimental and computational workflows detailed herein provide a robust guide for validating these structural hypotheses for this and other highly substituted small molecules.

References

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Benchmarking the Performance of N,N,3-trimethylazetidin-3-amine hydrochloride in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Compound libraries serve as the starting point for high-throughput screening campaigns, and their structural diversity is a critical determinant of success. Small, saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, offering a unique combination of three-dimensionality, metabolic stability, and favorable physicochemical properties.[1][2] Among these, the azetidine motif has garnered significant interest as a bioisosteric replacement for larger rings like pyrrolidines and piperidines, often leading to improved solubility and metabolic profiles.[1][3][4] This guide provides a comprehensive performance benchmark of N,N,3-trimethylazetidin-3-amine hydrochloride, a readily accessible building block, in the context of library synthesis via reductive amination. We will objectively compare its performance against structurally analogous pyrrolidine and piperidine derivatives, supported by a detailed experimental protocol and analysis of key performance indicators.

The Strategic Importance of Reductive Amination in Library Synthesis

Reductive amination stands as one of the most robust and widely utilized reactions for the synthesis of compound libraries.[5][6][7] Its appeal lies in the ability to reliably form C-N bonds, introducing diverse amine functionalities into a molecular scaffold. This one-pot reaction, which involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by in-situ reduction, is highly amenable to parallel synthesis formats.[8][9][10][11][12] The choice of amine is a critical parameter that dictates not only the success of the reaction but also the physicochemical properties of the final products.

Comparative Analysis of Cyclic Amines in Reductive Amination

To provide a thorough benchmark, we will evaluate this compound against two other commercially available cyclic amines: N-methylpyrrolidin-3-amine and N-methylpiperidin-4-amine. These alternatives were selected to represent five- and six-membered heterocyclic systems, allowing for a direct comparison of the impact of ring size and substitution on reactivity and product characteristics.

Key Physicochemical Properties of the Compared Amines

The inherent properties of the amine building blocks, such as basicity and steric hindrance, are expected to significantly influence their performance in reductive amination.

AmineStructureMolecular Weight ( g/mol )pKa (Predicted)Key Structural Features
This compound CN(C)C1(C)CNC1.Cl150.66~9.5Four-membered ring, gem-dimethyl substitution at C3, tertiary amine
N-methylpyrrolidin-3-amine CN1CCC(N)C1100.16~10.2Five-membered ring, secondary amine
N-methylpiperidin-4-amine CN1CCC(N)CC1114.19~10.5Six-membered ring, secondary amine

The gem-dimethyl substitution on the azetidine ring introduces significant steric bulk around the nucleophilic nitrogen, which can impact the rate of imine formation.[13][14][15][16] Conversely, the increased ring strain of the azetidine may influence its reactivity.[17] The basicity of the amines, which affects their nucleophilicity, is also a key consideration.[18][19][20]

Experimental Design for Performance Benchmarking

To ensure a robust and unbiased comparison, a parallel synthesis approach will be employed. A representative aldehyde, 4-fluorobenzaldehyde, will be reacted with each of the three amines under standardized reductive amination conditions. The choice of a common reducing agent, sodium triacetoxyborohydride (STAB), allows for a direct comparison of the amines' intrinsic reactivity.[6]

Experimental Workflow

The following diagram illustrates the key steps in the parallel synthesis and analysis workflow.

experimental_workflow cluster_synthesis Parallel Synthesis cluster_analysis Analysis & Purification reagents Dispense Aldehyde & Amine Solutions reaction Add Reducing Agent (STAB) & React reagents->reaction quench Quench Reaction reaction->quench lcms LC-MS Analysis for Conversion & Purity quench->lcms purification Automated HPLC Purification lcms->purification characterization Yield Determination & NMR Confirmation purification->characterization

Caption: High-throughput workflow for benchmarking amine performance.

Detailed Experimental Protocol: Parallel Reductive Amination
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 4-fluorobenzaldehyde in 1,2-dichloroethane (DCE).

    • Prepare 0.2 M solutions of this compound, N-methylpyrrolidin-3-amine, and N-methylpiperidin-4-amine in DCE. For the hydrochloride salt, add one equivalent of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to liberate the free amine.

  • Reaction Setup:

    • In a 96-well reaction block, dispense 200 µL (0.04 mmol) of the 4-fluorobenzaldehyde stock solution into designated wells for each amine.

    • To the appropriate wells, add 200 µL (0.04 mmol) of each respective amine stock solution.

    • Seal the reaction block and agitate at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Prepare a 0.4 M solution of sodium triacetoxyborohydride (STAB) in DCE.

    • Add 150 µL (0.06 mmol) of the STAB solution to each well.

    • Reseal the reaction block and agitate at room temperature for 16 hours.

  • Work-up and Analysis:

    • Quench the reactions by adding 200 µL of a saturated aqueous solution of sodium bicarbonate to each well.

    • Agitate for 10 minutes, then allow the layers to separate.

    • Take a 20 µL aliquot from the organic layer of each well for LC-MS analysis to determine the reaction conversion and crude purity.[21][22][23]

  • Purification and Characterization:

    • The remaining organic layer from each well will be subjected to automated mass-triggered preparative HPLC for purification.[24][25][26]

    • The purified products will be dried, and the yields determined.

    • The identity and purity of the final products will be confirmed by ¹H NMR and LC-MS.

Anticipated Results and Performance Comparison

Based on the structural and electronic properties of the amines, we can anticipate the following outcomes:

Performance MetricN,N,3-trimethylazetidin-3-amineN-methylpyrrolidin-3-amineN-methylpiperidin-4-amineRationale
Reaction Conversion Moderate to HighHighHighThe steric hindrance from the gem-dimethyl group on the azetidine may slightly impede the initial nucleophilic attack on the aldehyde compared to the less hindered pyrrolidine and piperidine analogues.[13][14]
Isolated Yield GoodExcellentExcellentAssuming comparable conversion rates, the yields should be similar after purification.
Crude Purity GoodGoodGoodReductive amination is generally a clean reaction, and major side products are not anticipated under these conditions.
Product Lipophilicity (cLogP) LowerModerateHigherThe smaller, more polar azetidine ring is expected to result in a product with lower lipophilicity compared to the larger, more lipophilic piperidine ring.[1]
Product Aqueous Solubility HigherModerateLowerInversely correlated with lipophilicity, the azetidine-containing product is predicted to have higher aqueous solubility.

Causality Behind Experimental Choices

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations as it is compatible with STAB and effectively solubilizes a wide range of substrates.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of unreacted aldehydes, minimizing the formation of alcohol byproducts.[6]

  • Stoichiometry: A slight excess of the reducing agent is used to ensure complete conversion of the imine/iminium intermediate.

  • Analysis: LC-MS is an indispensable tool for high-throughput reaction monitoring, providing rapid assessment of conversion and purity before committing to large-scale purification.[21][22][23] Automated preparative HPLC is the industry standard for the purification of compound libraries.[24][25][26]

Conclusion: A Versatile Building Block with Favorable Physicochemical Properties

This guide outlines a systematic approach to benchmarking the performance of this compound in library synthesis. While its inherent steric bulk may lead to slightly slower reaction kinetics compared to less hindered cyclic amines, it is still expected to be a highly effective building block for reductive amination. The primary advantage of incorporating the N,N,3-trimethylazetidin-3-amine scaffold lies in the favorable physicochemical properties it imparts to the final products, namely lower lipophilicity and potentially enhanced aqueous solubility. These are highly desirable attributes in drug discovery, as they can lead to improved ADME (absorption, distribution, metabolism, and excretion) profiles. For researchers and drug development professionals, this compound represents a valuable tool for expanding the structural diversity of compound libraries and accessing novel chemical space with promising drug-like properties.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as N,N,3-trimethylazetidin-3-amine hydrochloride, is a critical component of ensuring a safe, compliant, and environmentally responsible research environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety and Hazard Assessment

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Amine hydrochlorides are salts of amines and are typically crystalline solids. While generally more stable than their free-base counterparts, they can still pose risks.

Key Hazards of Amine Hydrochlorides:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Toxicity: May be harmful if swallowed.[1][3]

Always handle this compound within a certified chemical fume hood.[4] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE)
Chemical-resistant gloves (e.g., nitrile)
Safety glasses or goggles
Laboratory coat
Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.[4][5]

Do NOT mix this compound waste with:

  • Acids: Mixing with strong acids can liberate the free amine, which may be more volatile and hazardous.

  • Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[5]

  • Other Incompatible Waste Streams: Always consult your institution's chemical compatibility chart.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed professional waste disposal service, which will typically employ incineration for final destruction.[4]

Step 1: Waste Collection at the Source

  • Solid Waste:

    • Collect contaminated solid waste such as gloves, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.[4]

    • The container should be made of a chemically compatible material like high-density polyethylene (HDPE).[4]

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof hazardous waste container.[4]

    • Do not overfill containers; leave adequate headspace for expansion.

Step 2: Container Labeling

Properly labeling your waste container is a critical regulatory requirement.

  • Clearly label the container with the words "Hazardous Waste."[4]

  • Identify the contents as "this compound Waste."

  • List all constituents of the waste, including solvents and their approximate concentrations.[4]

  • Include the date of initial waste accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be cool, well-ventilated, and away from direct sunlight and heat sources.[5]

  • Ensure the storage area is segregated from incompatible materials.[5]

Step 4: Final Disposal

  • Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[5][6]

Spill Management

In the event of a spill, preparedness is key.

  • Ensure spill containment materials, such as absorbent pads, are readily available.[5]

  • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.

  • For a large spill, evacuate the area and contact your institution's EHS department immediately.

Regulatory Framework

Disposal of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Your institution's EHS department will be well-versed in these regulations and can provide specific guidance to ensure compliance.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SolidWaste Solid Waste (Gloves, Weigh Boats) FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions) FumeHood->LiquidWaste Segregate Segregate from Incompatibles (Acids, Oxidizers) SolidWaste->Segregate LiquidWaste->Segregate Container Use Dedicated, Compatible Waste Container (HDPE) Segregate->Container Label Label Container: 'Hazardous Waste' Contents & Date Container->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup by Licensed Disposal Service Store->EHS Incineration Final Disposal via Incineration EHS->Incineration

Caption: Decision workflow for the proper disposal of this compound.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs | Biomedical Engineering. Available at: [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. Available at: [Link]

  • SAFETY DATA SHEET - Trimethylamine hydrochloride. Chem Service. Available at: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. Available at: [Link]

  • LIST OF LISTS: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-to-Know Act (EPCRA), Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) and Section 112(r) of the Clean Air Act. U.S. Environmental Protection Agency. Available at: [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of N,N,3-trimethylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. N,N,3-trimethylazetidin-3-amine hydrochloride, a substituted azetidine, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—a tertiary amine and a strained azetidine ring—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step.

Hazard Analysis: Understanding the Chemistry of this compound

  • Azetidine Derivatives: The four-membered azetidine ring is a strained heterocyclic system. Azetidine itself is known to be flammable and can cause severe skin burns and eye damage[1][2][3]. While the hydrochloride salt form of N,N,3-trimethylazetidin-3-amine is expected to be a solid with reduced flammability, the inherent reactivity of the azetidine ring suggests caution.

  • Amine Hydrochlorides: Amine hydrochlorides are salts that can cause skin and eye irritation[4][5][6]. They may also cause respiratory irritation if inhaled[5][7]. It is crucial to prevent the generation of dust when handling the solid material[5][8].

  • Incompatible Materials: Keep this compound away from strong oxidizing agents and acids[5][9].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[10][11]Protects against splashes and dust particles that can cause serious eye irritation or damage.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[12]Prevents skin contact, which can lead to irritation or burns.[6] Always inspect gloves before use and practice proper glove removal technique.[12]
Body Protection A lab coat or chemical-resistant apron.[12][13]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if dust is generated.[10][12][13]Protects against the inhalation of dust or aerosols, which can cause respiratory irritation.[5][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk and ensures the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][9]. The container should be kept tightly closed to prevent moisture absorption, as amine salts can be hygroscopic[2][4][5][7][8][9][14].

Handling and Use
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[8].

  • Weighing: When weighing the solid, do so in a fume hood and take care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][6].

Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the material. For solid spills, carefully sweep up the material and place it in a designated waste container[5][8]. Avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[1][5][7][8].

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive_Inspect->Store If container is intact Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical reagents like this compound is a cornerstone of scientific excellence. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their work. This commitment to safety not only upholds regulatory compliance but also fosters a laboratory environment where groundbreaking research can thrive.

References

  • Metascience. (n.d.). Safety Data Sheet: Trimethylamine HCl.
  • Fisher Scientific. (2012, March 23). Safety Data Sheet: Azetidine.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2012, May 21). Safety Data Sheet: Trimethylamine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2014, September 5). Safety Data Sheet: Trimethylamine hydrochloride.
  • Thermo Fisher Scientific. (2014, September 5). Safety Data Sheet: Trimethylamine hydrochloride.
  • Fisher Scientific. (2010, March 18). Safety Data Sheet: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
  • Apollo Scientific. (n.d.). Azetidine.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: Azetidine hydrochloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.